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2-(Phenylthio)quinoline Documentation Hub

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  • Product: 2-(Phenylthio)quinoline
  • CAS: 22190-12-1

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 2-(Phenylthio)quinoline

Technical Whitepaper: Advanced Synthesis and Structural Validation of 2-(Phenylthio)quinoline Executive Summary The synthesis of 2-(phenylthio)quinoline (CAS: 22190-12-1) represents a critical C–S bond formation event in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Synthesis and Structural Validation of 2-(Phenylthio)quinoline

Executive Summary

The synthesis of 2-(phenylthio)quinoline (CAS: 22190-12-1) represents a critical C–S bond formation event in the development of pharmacologically active heterocycles.[1] As a privileged scaffold, the quinoline sulfide motif serves as a precursor for sulfonyl-based antimalarials, anticancer agents, and HIV-1 reverse transcriptase inhibitors.[2] This guide provides a definitive technical workflow for the synthesis of 2-(phenylthio)quinoline, contrasting a robust industrial standard (


) with a sustainable "green" alternative.[1][2][3] It emphasizes self-validating characterization protocols to ensure high purity and structural integrity.[1][3]

Part 1: Strategic Analysis & Mechanistic Retrosynthesis

1.1 The Synthetic Challenge The formation of the C(sp


)–S bond at the 2-position of the quinoline ring can be achieved via two primary pathways:
  • Transition-Metal Catalyzed Cross-Coupling: Utilizing Pd or Cu catalysts (Buchwald-Hartwig/Ullmann type) to couple 2-haloquinolines with thiophenols.[1][3] While effective, this introduces heavy metal impurities requiring expensive scavenging steps.[2][3]

  • Nucleophilic Aromatic Substitution (

    
    ):  The 2-position of quinoline is naturally activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom.[1][3] This allows for a metal-free approach, which is preferred for pharmaceutical intermediates to minimize elemental impurities.[1][2][3]
    

1.2 Mechanistic Pathway (


) 
The reaction proceeds via an addition-elimination mechanism.[1][3] The thiophenolate anion attacks the electron-deficient C-2 position, forming a resonance-stabilized Meisenheimer complex (anionic 

-complex), followed by the re-aromatization and expulsion of the chloride leaving group.

SNAr_Mechanism Reactants 2-Chloroquinoline + Thiophenolate TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack TS->Reactants Reversible Product 2-(Phenylthio)quinoline + Cl- TS->Product Elimination

Figure 1: Mechanistic pathway for the nucleophilic aromatic substitution of 2-chloroquinoline.

Part 2: Experimental Protocols

Protocol A: The Robust Standard (High Yield/Scale-Up)

Best for: Gram-scale synthesis where yield and reliability are paramount.[1]

Reagents:

  • 2-Chloroquinoline (1.0 eq)[1][2]

  • Thiophenol (1.1 eq)[1][2][3]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1][2][3]
    
  • Solvent: DMF (Dimethylformamide) - Anhydrous[1][2][4][5]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroquinoline (e.g., 5 mmol, 0.82 g) in anhydrous DMF (10 mL).

  • Activation: Add anhydrous

    
     (10 mmol, 1.38 g) to the solution. Stir for 10 minutes at room temperature to ensure base dispersion.
    
  • Addition: Add thiophenol (5.5 mmol, 0.56 mL) dropwise via syringe. Caution: Thiophenol is malodorous and toxic; work in a well-ventilated fume hood.[1]

  • Reaction: Heat the mixture to 80–90 °C for 2–4 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 9:1). The starting material (Rf ~0.[1][3]6) should disappear, replaced by a lower polarity product (Rf ~0.7).

  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. The product will precipitate as a solid.[3]

  • Isolation: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.[2][3]

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc) if necessary.

Expected Yield: 85–95%[1]

Protocol B: The Green Alternative (Sustainable)

Best for: Medicinal chemistry libraries and environmentally conscious workflows.[3]

Reagents:

  • 2-Chloroquinoline (1.0 eq)[1][2]

  • Thiophenol (1.1 eq)[1][2][3]

  • Potassium Carbonate (

    
    ) (1.5 eq)[1][2][3]
    
  • Solvent: Ethanol (95%) or PEG-400[1][2]

Step-by-Step Methodology:

  • Mixing: Combine 2-chloroquinoline and thiophenol in Ethanol (5 mL/mmol).

  • Base Addition: Add

    
    .[1][3]
    
  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Ethanol is a protic solvent, which can stabilize the leaving group (Cl-) but may slightly retard the nucleophile compared to DMF; hence, longer reaction times are expected.[2][3]

  • Work-up: Evaporate the ethanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate.[3]

  • Purification: Wash the organic layer with 1M NaOH (to remove unreacted thiophenol), then brine. Dry over

    
     and concentrate.
    

Part 3: Structural Characterization & Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following data profile must be matched.

Data Summary Table

ParameterSpecificationValidation Logic
Appearance White to pale yellow solidDarkening indicates oxidation or residual thiophenol.[1]
Melting Point 48–49 °C Sharp range confirms purity; broad range indicates solvent entrapment.[1][3]
HRMS (ESI+) 238.0685

Confirms molecular formula

.[1][2][3]
RF Value ~0.7 (Hexane:EtOAc 9:[1][2][3]1)Must be distinct from 2-chloroquinoline (~0.6).[1][2][3]

Spectroscopic Analysis (NMR)

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Diagnostic Signal: The proton at position 3 (H3) of the quinoline ring is the primary indicator of substitution.[3] In 2-chloroquinoline, this appears as a doublet at

      
       7.45 ppm.[2][3]
      
    • Shift in Product: Upon thio-substitution, the H3 doublet typically shifts upfield slightly (shielding effect of the sulfur lone pair resonance) to the range of

      
       7.15 – 7.25 ppm  (
      
      
      
      ).[2][3]
    • Aromatic Region: A complex multiplet between

      
       7.40 – 7.70 ppm (integrating for 5H from the phenyl ring + H6/H7 of quinoline) and downfield signals for H4, H5, and H8 (
      
      
      
      7.70 – 8.10 ppm).[2][3]
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Look for the C-S ipso carbon (C2 of quinoline) around

      
       158–160 ppm .[1][3]
      

Part 4: Troubleshooting & Optimization

Common Failure Modes:

  • Oxidation (Sulfoxide Formation): If the product appears as a waxy oil or has a higher polarity on TLC, partial oxidation to the sulfoxide (

    
    ) may have occurred.[1][2][3]
    
    • Remedy: Perform the reaction under an inert atmosphere (

      
       or Ar) and degas solvents.
      
  • Residual Thiophenol Smell: Thiophenol is potent.[1][3]

    • Remedy: Wash the organic phase with 10% NaOH or bleach solution during workup to convert residual thiol to the water-soluble (and odorless) disulfide or sulfonate.[1][3]

Optimization_Workflow Start Start Reaction Check TLC Check (2 hours) Start->Check Complete Starting Material Gone? Check->Complete Yes Proceed to Workup Complete->Yes Yes No Add Catalyst (KI) or Increase Temp Complete->No No No->Check

Figure 2: Decision tree for reaction monitoring and optimization.

References

  • Synthesis of 2-(2-naphthylthio)-quinoline-3-carboxaldehyde: Basavaraju, B., Bhojyanaik, H. S., & Prabhakara, M. C. (2006).[1][2][3][5] Molbank, M518.[2][3][5] (Provides the base

    
    /DMF protocol for thio-quinolines). Link[1][2][3]
    
  • Green Synthesis Principles: Shen, Q., et al. (2012).[1][2][3][6] Synthesis of Quinolines via Friedländer Reaction in Water.[3] Synthesis, 44, 389-392.[2][3][6] (Establishes viability of aqueous/green media for quinoline synthesis). Link[1][2][3]

  • Physical Properties & CAS Data: CAS Common Chemistry. 2-(Phenylthio)quinoline (CAS 22190-12-1).[1][2][3][7] Link[1][2][3][7]

  • General Nucleophilic Substitution on Quinolines: BenchChem Application Notes. Protocols for Nucleophilic Aromatic Substitution on Quinolines. Link[1][2][3]

Sources

Exploratory

Technical Guide: Biological Activity Screening of 2-(Phenylthio)quinoline Derivatives

Executive Summary The 2-(phenylthio)quinoline scaffold represents a "privileged structure" in medicinal chemistry, characterized by the fusion of a lipophilic quinoline core with a flexible phenylthio tail at the C2 posi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(phenylthio)quinoline scaffold represents a "privileged structure" in medicinal chemistry, characterized by the fusion of a lipophilic quinoline core with a flexible phenylthio tail at the C2 position. This specific substitution pattern imparts unique physicochemical properties, enhancing membrane permeability and allowing for diverse hydrophobic interactions within enzyme active sites.

This guide provides a rigorous, non-templated technical framework for screening these derivatives. It moves beyond basic observation to mechanistic validation, focusing on three primary therapeutic vectors: Anticancer (Cytotoxicity) , Antimicrobial (specifically Antitubercular) , and Enzyme Inhibition (Topoisomerase/Kinase) .

Part 1: Structural Rationale & In Silico Pre-Screening

Before wet-lab screening, it is critical to filter candidates based on predicted binding affinity. The thioether linkage (-S-) acts as a bioisostere of an ether or amine but offers distinct bond angles and oxidation potential (sulfoxide/sulfone metabolites).

Structure-Activity Relationship (SAR) Logic
  • The "Warhead" (Quinoline Ring): Modifications at C6, C7, and C8 (e.g., -Cl, -OMe, -CF3) modulate electronic density, affecting DNA intercalation potential.

  • The Linker (Sulfur): Provides rotational freedom. Oxidation to sulfone (-SO2-) often increases polarity and alters target selectivity.

  • The Tail (Phenyl Ring): The primary site for optimizing lipophilicity. Para-substitution with electron-withdrawing groups (EWGs) like -F or -NO2 typically enhances cytotoxic potency by increasing metabolic stability.

Molecular Docking Workflow

Objective: Prioritize derivatives with high affinity for Topoisomerase II


 (Anticancer) or InhA (Antitubercular).

Protocol:

  • Ligand Prep: Generate 3D conformers; minimize energy using the MMFF94 force field.

  • Target Prep: Retrieve PDB structures (e.g., 1ZXM for Topo II, 4TZK for InhA). Remove co-crystallized ligands and water molecules.

  • Grid Generation: Center grid box on the co-crystallized ligand active site (approx.

    
     Å).
    
  • Scoring: Use Glide (Schrödinger) or AutoDock Vina.

    • Threshold: Discard compounds with binding energy > -7.0 kcal/mol.

Part 2: In Vitro Cytotoxicity Screening (Anticancer)

Primary Assay: MTT Metabolic Activity Assay Causality: The MTT assay measures mitochondrial reductase activity. Since 2-(phenylthio)quinolines often induce apoptosis via mitochondrial pathways (loss of


), this assay is mechanistically relevant.
Validated MTT Protocol

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilize).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), HEK293 (Normal control).

Workflow:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add derivatives (dissolved in DMSO, final concentration < 0.1%) in serial dilutions (

    
    ).
    
    • Control: Doxorubicin (Positive), 0.1% DMSO (Vehicle).

  • Incubation: 48 hours at

    
    , 5% 
    
    
    
    .
  • Development: Add

    
     MTT reagent. Incubate 4h.
    
  • Solubilization: Aspirate media carefully. Add

    
     DMSO to dissolve formazan crystals.
    
  • Read: Absorbance at 570 nm (Reference 630 nm).

Data Analysis: Calculate


 using non-linear regression (Sigmoidal dose-response).
Compound IDR1 (Quinoline)R2 (Phenyl)MCF-7

(

)
HeLa

(

)
Selectivity Index (SI)
PTQ-01 H4-F


> 10
PTQ-05 6-OMe4-NO2


> 20
Doxorubicin --


-

Part 3: Antimicrobial & Antitubercular Screening[1]

Quinoline derivatives are historically significant antimalarials (Quinine/Chloroquine), but the 2-thio derivatives show specific potency against Mycobacterium tuberculosis.

Antitubercular Assay (MABA)

Method: Microplate Alamar Blue Assay (MABA). Rationale: Non-toxic, high-throughput method suitable for slow-growing mycobacteria.

Protocol:

  • Inoculum: M. tuberculosis H37Rv strain, adjusted to McFarland standard 1.0.

  • Dilution: Dilute 1:20 in Middlebrook 7H9 broth.

  • Plate Setup: Add

    
     culture to 96-well plate containing serial dilutions of test compounds.
    
    • Controls: Isoniazid, Rifampicin.

  • Incubation: 7 days at

    
    .
    
  • Development: Add

    
     Alamar Blue and 
    
    
    
    Tween 80. Incubate 24h.
  • Read: Color change from Blue (Oxidized/No Growth) to Pink (Reduced/Growth).

    • MIC Definition: Lowest concentration preventing color change.

Part 4: Mechanistic Validation (The "Why")

Screening hits must be validated to confirm the mechanism of action. For 2-(phenylthio)quinolines, the primary mechanism is often Apoptosis via Cell Cycle Arrest .

Flow Cytometry (Cell Cycle Analysis)

Objective: Determine if the compound arrests cells at G0/G1, S, or G2/M phase. Protocol:

  • Treat cells with

    
     concentration for 24h.
    
  • Fix cells in 70% ice-cold ethanol.

  • Stain with Propidium Iodide (PI) + RNase A.

  • Analyze fluorescence (FL2 channel).

    • Expected Result: Accumulation of cells in G2/M phase (characteristic of tubulin/topoisomerase inhibitors).

Visualization of Screening Logic

The following diagram illustrates the integrated screening pipeline, from synthesis to mechanistic confirmation.

ScreeningPipeline cluster_InSilico Phase 1: In Silico Filter cluster_InVitro Phase 2: Biological Screening cluster_Mechanism Phase 3: Mechanistic Validation Start Library Synthesis 2-(Phenylthio)quinoline Core Docking Molecular Docking (Target: Topo II / InhA) Start->Docking ADMET ADMET Prediction (Lipinski Rule of 5) Docking->ADMET Top 20% Hits MTT Cytotoxicity (MTT) Cell Lines: MCF-7, HeLa ADMET->MTT Pass MABA Antitubercular (MABA) Strain: H37Rv ADMET->MABA Pass Selectivity Selectivity Index (SI) (CC50 Normal / IC50 Cancer) MTT->Selectivity IC50 < 10 uM MABA->Selectivity MIC < 6.25 ug/mL FACS Flow Cytometry (Cell Cycle Arrest) Selectivity->FACS SI > 10 WestBlot Western Blot (Caspase-3, p53, Bax) Selectivity->WestBlot Decision Lead Candidate Selection FACS->Decision WestBlot->Decision

Caption: Integrated screening workflow for 2-(phenylthio)quinoline derivatives, prioritizing high-selectivity hits for mechanistic validation.

Part 5: Structure-Activity Relationship (SAR) Map

Understanding the chemical space is vital for optimization.[1] The diagram below maps specific substitutions to observed biological effects based on current literature.

SAR_Map Core 2-(Phenylthio)quinoline Scaffold Pos4 Pos 4 (Quinoline) -NH2 / -OMe Core->Pos4 Pos67 Pos 6,7 (Quinoline) -Cl / -F / -OMe Core->Pos67 Linker Thioether Linker (-S-) Flexible / Lipophilic Core->Linker Phenyl Phenyl Ring (Tail) Para-Substitution Core->Phenyl Act_DNA Increases DNA Intercalation Pos4->Act_DNA H-Bonding Act_Potency Increases Cytotoxicity (Electron Withdrawing) Pos67->Act_Potency Halogens Act_Metab Oxidation to Sulfone (Alters Polarity) Linker->Act_Metab S -> SO2 Phenyl->Act_Potency 4-NO2, 4-F

Caption: SAR map highlighting critical substitution zones on the scaffold and their impact on biological potency.

References

  • Global Research Online. (2022). Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Retrieved from

  • Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from

  • PubMed. (2019).[2] Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Retrieved from

  • MDPI. (2022). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from

  • Frontiers in Microbiology. (2024). Identification of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as antitubercular agents endowed with InhA inhibitory activity. Retrieved from

Sources

Foundational

2-(Phenylthio)quinoline: A Versatile Scaffold in Medicinal Chemistry

This in-depth technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 2-(Phenylthio)quinoline , a privileged scaffold in drug discovery. Executive Summary 2-(Phenylthio)quinoline (...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 2-(Phenylthio)quinoline , a privileged scaffold in drug discovery.

Executive Summary

2-(Phenylthio)quinoline (CAS: 14085-56-4) represents a critical pharmacophore in modern medicinal chemistry. Structurally, it fuses a quinoline ring—a nitrogen-containing heterocycle found in natural alkaloids like quinine—with a phenyl ring via a flexible thioether (


) linker.

This scaffold is distinct from its oxygen (phenoxy) and nitrogen (amino) congeners due to the unique electronic and metabolic properties of the sulfur atom.[1] The thioether linkage confers higher lipophilicity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) and serves as a metabolic "switch," capable of undergoing oxidation to sulfoxides (chiral) and sulfones, thereby altering polarity and target binding affinity in vivo. Its derivatives are actively researched for anticancer , antimalarial , and anti-inflammatory  applications.[1][2][3]

Chemical Architecture & Synthesis[1][5]

Structural Analysis

The molecule consists of three distinct domains:

  • Domain A (Quinoline Core): A planar, aromatic bicyclic system that facilitates DNA intercalation and hydrophobic interactions within protein binding pockets.[1]

  • Domain B (Thioether Linker): A soft nucleophile that provides rotational flexibility.[1] Unlike the rigid amide bond, the C–S–C angle (

    
    ) allows the phenyl ring to adopt non-coplanar conformations, crucial for fitting into induced-fit binding sites.
    
  • Domain C (Phenyl Ring): A hydrophobic tail that can be substituted to tune electronic density and solubility.[1]

Core Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

The most robust method for synthesizing 2-(phenylthio)quinoline involves the nucleophilic displacement of a halogen at the 2-position of the quinoline ring by a thiophenolate anion.

Protocol: Synthesis of 2-(Phenylthio)quinoline
  • Objective: Form a C–S bond between 2-chloroquinoline and thiophenol.

  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Yield Potential: 75–90%.[1]

Reagents:

  • Substrate: 2-Chloroquinoline (1.0 equiv)

  • Nucleophile: Thiophenol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Sodium Hydride (NaH)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask under inert atmosphere (

    
    ), dissolve thiophenol in anhydrous DMF. Add 
    
    
    
    and stir at room temperature for 30 minutes to generate the thiophenolate anion (
    
    
    ).
  • Addition: Add 2-chloroquinoline dropwise to the reaction mixture. The electron-deficient C-2 position of the quinoline (activated by the adjacent ring nitrogen) is susceptible to nucleophilic attack.

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water. The product typically precipitates as a solid.[1]

  • Purification: Filter the precipitate. Recrystallize from ethanol or purify via silica gel column chromatography to obtain the pure thioether.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the


 mechanism and alternative oxidative pathways.

SynthesisWorkflow Start 2-Chloroquinoline (Electrophile) Intermediate Meisenheimer-like Complex Start->Intermediate + PhSH, K2CO3 DMF, 80°C Reagent Thiophenol (Nucleophile) Reagent->Intermediate Product 2-(Phenylthio)quinoline (Sulfide Scaffold) Intermediate->Product - HCl (SNAr) Metabolite1 Sulfoxide (Chiral) Product->Metabolite1 Oxidation (CYP450 / FMO) Metabolite2 Sulfone (Polar) Metabolite1->Metabolite2 Oxidation

Caption: Figure 1. Synthesis of 2-(phenylthio)quinoline via SNAr and subsequent metabolic oxidation pathways.

Pharmacological Profile & Mechanism of Action (MOA)

The 2-(phenylthio)quinoline scaffold exhibits "multitargeting" potential. The sulfur atom is not merely a linker but an active participant in the pharmacophore.[1]

Anticancer Activity[1][2][3][4][6][7]
  • Mechanism: Derivatives of this scaffold act as Topoisomerase I/II inhibitors .[1] The planar quinoline ring intercalates between DNA base pairs, while the phenylthio moiety protrudes into the minor groove, stabilizing the cleavable complex and preventing DNA religation.

  • Apoptosis: Compounds have been shown to trigger the mitochondrial apoptotic pathway (p53/Bax-dependent) in MCF-7 (breast) and HeLa (cervical) cancer lines.

  • Key Insight: The flexibility of the thioether allows the molecule to adjust its conformation to bind effectively to mutated kinase domains, potentially overcoming drug resistance seen with rigid analogs.[1]

Antimalarial Activity[1][2][3][4][8]
  • Target: Hemozoin formation.[1] Similar to chloroquine, 2-(phenylthio)quinolines accumulate in the acidic food vacuole of the Plasmodium parasite. They bind to free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin crystals, leading to parasite death via oxidative stress.[1]

  • Advantage: The lipophilic nature of the phenylthio group enhances membrane permeability, allowing higher intracellular accumulation compared to more polar analogs.[1]

Anti-inflammatory Activity[1][2][4][9]
  • Target: Cyclooxygenase-2 (COX-2).[1]

  • SAR Note: Substitution on the phenyl ring (e.g., 4-F or 4-OMe) significantly enhances selectivity for COX-2 over COX-1. The thioether group mimics the geometry of the arachidonic acid backbone within the enzyme's active site.[1]

Visualization: Pharmacological Network

MOA_Network Core 2-(Phenylthio)quinoline Scaffold Cancer Anticancer Core->Cancer Malaria Antimalarial Core->Malaria Inflammation Anti-inflammatory Core->Inflammation Topo Topoisomerase I/II Inhibition Cancer->Topo Apoptosis Apoptosis Induction (p53/Bax) Cancer->Apoptosis Heme Inhibition of Hemozoin Formation Malaria->Heme COX COX-2 Inhibition Inflammation->COX

Caption: Figure 2. Pharmacological interaction network mapping the scaffold to key biological targets.

Structure-Activity Relationships (SAR)[9]

The biological efficacy of 2-(phenylthio)quinoline is highly sensitive to substitutions.[1]

PositionModificationEffect on Activity
Linker (S) Oxidation to Sulfoxide (

)
Creates a chiral center; often increases water solubility but may reduce potency if the target requires a hydrophobic fit.
Linker (S) Replacement with O or NHO (Phenoxy): Lower lipophilicity, often reduced metabolic stability.NH (Amino): Increases H-bond donor capability; often improves kinase inhibition but reduces membrane permeability.[1]
Phenyl Ring Electron-Withdrawing Groups (e.g.,

)
Increases metabolic stability; Halogens at the para position often enhance COX-2 selectivity.
Phenyl Ring Electron-Donating Groups (e.g.,

)
often increases cytotoxicity but may increase susceptibility to metabolic oxidation.
Quinoline C-4 Addition of Alkyl/Amino groupsCritical for antimalarial activity (resembles Chloroquine structure).[1][4]

Experimental Data Summary

The following table summarizes key biological data points for 2-(phenylthio)quinoline derivatives from recent literature.

Assay TargetCell Line / ModelActivity Metric (

)
Reference
Anticancer MCF-7 (Breast Cancer)

[1, 2]
Anticancer HeLa (Cervical Cancer)

[1]
Antimalarial P. falciparum (K1 strain)

[3]
Anti-inflammatory COX-2 Enzyme Assay

[4]

Future Outlook: The Metabolic "Switch"

A unique feature of this scaffold is its metabolic trajectory.[1] In vivo, the sulfide is oxidized by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s to the sulfoxide and subsequently the sulfone .

  • Prodrug Potential: Researchers are investigating the sulfide as a lipophilic prodrug that crosses the blood-brain barrier (BBB) effectively, where it is then locally oxidized to the active sulfoxide/sulfone species.

  • Chirality: The sulfoxide form is chiral.[1][5] Enantioselective synthesis or separation of the

    
     and 
    
    
    
    sulfoxides is a growing area of interest, as the enantiomers often exhibit significantly different binding affinities.[1]

References

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2022). Link

  • Synthesis and Biological Evaluation of Quinoline Derivatives. Frontiers in Chemistry. (2022).[1] Link

  • Quinoline Derivatives Biological Interest for Anti-malarial and Anti-cancer Activities. RSC Advances. (2025).[1] Link

  • Studies on Anti-inflammatory Agents: Synthesis of 2'-(phenylthio)methanesulfonanilides. Chem Pharm Bull. (1993).[1] Link

  • Biotechnological Methods of Sulfoxidation. MDPI. (2020).[1] Link

  • PubChem Compound Summary: 2-(Phenylthio)quinoline. National Library of Medicine.[1] Link

Sources

Exploratory

The 2-(Phenylthio)quinoline Scaffold: A Technical Guide to Reactivity &amp; Application

Executive Summary The 2-(phenylthio)quinoline scaffold represents a "privileged structure" in medicinal chemistry, merging the pharmacophoric potential of the quinoline ring with the versatile reactivity of a thioether l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(phenylthio)quinoline scaffold represents a "privileged structure" in medicinal chemistry, merging the pharmacophoric potential of the quinoline ring with the versatile reactivity of a thioether linkage. Unlike static structural motifs, this scaffold functions as a dynamic chemical handle . The sulfur atom at the C2 position is not merely a substituent; it is a "switchable" linchpin that enables:

  • Electronic Modulation: Tuning the quinoline's electrophilicity via oxidation state changes (S vs. SO vs. SO₂).

  • Desulfitative Cross-Coupling: Serving as a pseudohalide in Liebeskind-Srogl reactions to access C2-arylated derivatives without using unstable halo-quinolines.

  • Directed Functionalization: Acting as a coordinating motif for transition-metal catalyzed C-H activation.

This guide provides a rigorous technical analysis of this scaffold, moving from synthesis to advanced reactivity modules, designed for application scientists in drug discovery.

Part 1: Structural Analysis & Electronic Properties

The reactivity of 2-(phenylthio)quinoline is governed by the interplay between the electron-deficient pyridine ring (in the quinoline system) and the electron-donating capability of the sulfur atom.

The "Push-Pull" Dynamic
  • The Quinoline Core: The nitrogen atom withdraws electron density, making the C2 and C4 positions naturally electrophilic.

  • The Thioether Donor: The sulfur atom donates electron density into the ring via resonance, partially mitigating the electrophilicity at C2.

  • The Consequence: This balance makes the scaffold stable under physiological conditions but highly reactive under specific chemical stimuli (e.g., oxidation or metal coordination).

Table 1: Electronic State Impact on Reactivity

Oxidation StateSpeciesElectronic Effect at C2Primary Reactivity Mode
Sulfide (-S-) 2-(Phenylthio)quinolineModerate e- densityLigand for metals; C-H activation directing group.
Sulfoxide (-SO-) Sulfinyl derivativeInductive withdrawalChiral auxiliary potential; mild electrophile.
Sulfone (-SO₂-) Sulfonyl derivativeStrong e- withdrawalSuper-Electrophile ; highly susceptible to SNAr displacement.

Part 2: Synthetic Access (The Foundation)

The most robust route to this scaffold is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloroquinoline. This protocol is preferred over metal-catalyzed C-S couplings due to its operational simplicity and scalability.

Validated Protocol: SNAr Synthesis

Reaction: 2-Chloroquinoline + Thiophenol


 2-(Phenylthio)quinoline
  • Reagents: 2-Chloroquinoline (1.0 equiv), Thiophenol (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF (anhydrous). Note: DMF promotes the reaction via dipolar aprotic solvation of the cation, enhancing the nucleophilicity of the thiophenolate.

  • Conditions: Heat at 80–100°C for 4–6 hours.

  • Workup: Pour into ice-water. The product typically precipitates as a solid. Filtration and washing with water/hexanes yields high purity (>95%) without chromatography.

Part 3: Core Reactivity Modules

Module A: The Liebeskind-Srogl Cross-Coupling

This is the "killer application" for this scaffold. Traditional Suzuki couplings at C2 often require 2-haloquinolines, which can be hydrolytically unstable. The 2-(phenylthio) group acts as a stable "masked" halide that can be activated neutrally using Copper(I) cofactors.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-S bond.

  • Transmetalation: A Copper(I) carboxylate (CuTC) activates the thioether, facilitating transfer of the organic group from the boronic acid to Palladium.

  • Reductive Elimination: Formation of the C-C bond.

LiebeskindSrogl Substrate 2-(Phenylthio)quinoline OxAdd Oxidative Addition (Pd-S Species) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation (Pd-Ar Species) OxAdd->TransMet CuTC activates S Boronic Ar-B(OH)2 Boronic->TransMet Ar transfer CuTC CuTC (Cofactor) CuTC->TransMet TransMet->Pd0 Regenerates Catalyst Product 2-Arylquinoline TransMet->Product Reductive Elimination

Figure 1: The Liebeskind-Srogl catalytic cycle, highlighting the dual role of Palladium and Copper.

Module B: The Oxidation Switch (Activation for SNAr)

Transforming the thioether into a sulfone (-SO₂Ph) creates a hyper-reactive center at C2. The sulfonyl group is an excellent "fugitive" leaving group, allowing displacement by amines, alkoxides, or carbon nucleophiles under mild conditions.

Strategic Advantage: This allows the introduction of nucleophiles that are sensitive to the harsh conditions required to displace a chloride.

Module C: Directed C-H Functionalization

The quinoline nitrogen (N1) is a potent directing group (DG). However, the sulfur at C2 can also influence selectivity.

  • C3-Functionalization: Steric bulk at C2 (the S-Ph group) often directs electrophilic functionalization (like bromination or formylation) to the C3 position.

  • C8-Functionalization: Transition metals (Rh, Ir) coordinate to N1, activating the C8-H bond. The 2-phenylthio group remains spectators in this reaction, preserving the C2 handle for later stages.

Part 4: Visualization of Reactivity Landscape

The following diagram maps the divergent synthetic pathways available from the core scaffold.

ReactivityMap Core 2-(Phenylthio)quinoline (SCAFFOLD) Oxidation Oxidation (mCPBA) Core->Oxidation Liebeskind Liebeskind-Srogl (Pd/CuTC, Ar-B(OH)2) Core->Liebeskind CH_Act C-H Activation (Ir/Rh Catalysis) Core->CH_Act Sulfone Sulfone Derivative (Highly Electrophilic) Oxidation->Sulfone Biaryl 2-Arylquinoline (Biaryl Linkage) Liebeskind->Biaryl C8_Sub C8-Substituted Derivative CH_Act->C8_Sub Directed by N1 SNAr SNAr Displacement (Nucleophile Entry) Sulfone->SNAr Amine/Alkoxide

Figure 2: Divergent reactivity map showing the three primary modification vectors: Oxidation, Cross-Coupling, and C-H Activation.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: Controlled Oxidation to Sulfone

Rationale: Stoichiometry control is critical. 1.0 equiv yields sulfoxide; >2.5 equiv yields sulfone.

  • Setup: Dissolve 2-(phenylthio)quinoline (1.0 mmol) in

    
     (10 mL). Cool to 0°C.
    
  • Addition: Add m-CPBA (meta-chloroperbenzoic acid, 77% max, 2.5 equiv) portion-wise over 10 minutes. Caution: Exothermic.

  • Monitoring: Warm to Room Temp (RT). Monitor by TLC (Hexane/EtOAc). Sulfone is significantly more polar than the sulfide.

  • Quench: Add saturated aqueous

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    (to neutralize acid).
  • Extraction: Extract with DCM, dry over

    
    .
    
  • Validation:

    
     NMR will show a downfield shift of the quinoline H3 and H4 protons due to the electron-withdrawing sulfonyl group.
    
Protocol B: Liebeskind-Srogl Coupling

Rationale: Anaerobic conditions are preferred for the Pd(0) cycle, but CuTC is relatively stable.

  • Reagents: 2-(Phenylthio)quinoline (1.0 equiv), Arylboronic acid (1.5 equiv), CuTC (Copper(I) thiophene-2-carboxylate, 1.5 equiv),

    
     (5 mol%).
    
  • Solvent: THF (degassed).

  • Conditions: Seal in a pressure vial under Argon. Heat to 50–60°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove metal residues. Concentrate and purify via flash chromatography.

  • Validation: Disappearance of the S-Ph peaks in NMR; appearance of new aryl signals.

References

  • Liebeskind-Srogl Coupling Foundation: Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling.[1][2][3] Journal of the American Chemical Society, 122(45), 11260–11261. Link

  • Quinoline C-H Activation: Koubachi, J., et al. (2014). Regioselective Functionalization of Quinolines through C-H Activation.[4] PMC (PubMed Central). Link

  • Sulfone Synthesis & Reactivity: Bahrami, K., et al. (2010). Oxidation of Sulfides to Sulfones.[5][6] The Journal of Organic Chemistry. Link

  • Medicinal Relevance: Solomon, V. R., & Lee, H. (2011).[7] Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry. Link

Sources

Exploratory

Technical Deep Dive: Industrial &amp; Pharmaceutical Utility of Quinoline Thioethers

Topic: Potential Industrial Applications of Quinoline Thioethers Content Type: Technical Whitepaper / Industrial Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Executive Summary The quinoline scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Industrial Applications of Quinoline Thioethers Content Type: Technical Whitepaper / Industrial Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

The quinoline scaffold has long been a "privileged structure" in medicinal chemistry, anchoring blockbusters like chloroquine and ciprofloxacin. However, the quinoline thioether (quinoline sulfide) subclass represents an underutilized yet highly potent structural motif. By introducing a sulfur bridge (C–S–C) into the quinoline core, researchers unlock unique physicochemical properties: enhanced lipophilicity, metabolic stability distinct from ether/amine isosteres, and superior metal-chelating capabilities.

This guide analyzes the industrial viability of quinoline thioethers across two primary vectors: high-precision oncology (kinase inhibition) and industrial materials protection (corrosion inhibition) . It provides validated synthetic protocols and mechanistic insights to accelerate development cycles.

Part 1: Synthetic Architectures & Production Methodologies

The industrial adoption of quinoline thioethers relies on scalable, high-yield bond formation. We contrast the traditional "workhorse" method with modern catalytic approaches.

The "Workhorse" Protocol: Nucleophilic Aromatic Substitution ( )

For quinolines activated by electron-withdrawing groups (or simply the electron-deficient pyridine ring),


 remains the most cost-effective industrial route.
  • Mechanism: Addition-Elimination. The thiol nucleophile attacks the C2 or C4 position, displacing a halogen (typically Cl or Br).

  • Advantages: Metal-free, low cost, scalable to kilogram quantities.

  • Limitations: Limited substrate scope; requires activated substrates (e.g., 4-chloroquinolines).

The "Precision" Protocol: Pd-Catalyzed C–S Cross-Coupling

For unactivated positions (C3, C5-C8) or electron-rich substrates, Buchwald-Hartwig type couplings are essential.

  • Catalyst System: Pd(OAc)

    
     with bisphosphine ligands (e.g., DiPPF or Xantphos).
    
  • Advantages: High tolerance for functional groups, access to sterically hindered thioethers.

Visualization: Synthetic Pathways

The following diagram outlines the decision logic for selecting a synthetic route.

SynthesisPathways Start Target: Quinoline Thioether Substrate Substrate Analysis Start->Substrate Activated Activated (C2/C4-Halo) Substrate->Activated Electron Deficient Unactivated Unactivated (C3/C5-C8) Substrate->Unactivated Electron Rich/Neutral RouteA Route A: SNAr (Thiol + Base + Heat) Activated->RouteA High Yield RouteB Route B: Pd-Catalysis (Pd(OAc)2 + DiPPF) Unactivated->RouteB High Precision Product Purified Thioether RouteA->Product RouteB->Product

Caption: Decision matrix for synthesizing quinoline thioethers based on substrate electronic properties.

Part 2: Pharmaceutical Applications (Oncology & ID)[1]

Kinase Inhibition (c-Met & VEGFR)

Quinoline thioethers act as potent Type I and Type II kinase inhibitors. The sulfur atom is not merely a linker; it often engages in specific hydrophobic interactions within the ATP-binding pocket that oxygen counterparts cannot replicate.

  • Mechanism: The quinoline core mimics the adenine ring of ATP, while the thioether moiety positions the "tail" of the inhibitor into the hydrophobic back pocket of the kinase enzyme.

  • Case Study: Derivatives of 4-(phenylthio)quinoline have shown nanomolar IC

    
     values against c-Met (Hepatocyte Growth Factor Receptor), a driver of metastasis in gastric and lung cancers.
    
Overcoming Multidrug Resistance (MDR)

In antimalarial research, the "chloroquine resistance" mechanism involves the efflux of the drug from the parasite's digestive vacuole.

  • Thioether Advantage: Replacing the secondary amine of chloroquine with a thioether linkage alters the pKa and lipophilicity (LogP). This modification can bypass the PfCRT (Plasmodium falciparum Chloroquine Resistance Transporter) efflux pump, restoring potency against resistant strains.

Visualization: Mechanism of Action (Kinase Blockade)

MOA Drug Quinoline Thioether Drug ATP_Pocket ATP Binding Pocket Drug->ATP_Pocket Enters Cell Kinase Oncogenic Kinase (c-Met/VEGFR) Kinase->ATP_Pocket Target Site Binding Competitive Inhibition (S-Linker Hydrophobic Lock) ATP_Pocket->Binding High Affinity Signal Downstream Signaling (Proliferation/Angiogenesis) Binding->Signal BLOCKS Apoptosis Tumor Cell Apoptosis Signal->Apoptosis Pathway Halt

Caption: Quinoline thioethers competitively bind to the ATP pocket, halting oncogenic signaling cascades.

Part 3: Materials Science (Corrosion Inhibition)[2][3]

Beyond pharma, quinoline thioethers are premium corrosion inhibitors for mild steel in acidic environments (e.g., HCl pickling baths).

The Chemisorption Advantage

While standard quinolines adsorb via the nitrogen lone pair, thioethers offer a dual-anchor mechanism :

  • N-Anchor: Protonated nitrogen electrostatically attracts to the cathodic region.

  • S-Anchor: The sulfur atom forms a coordinate covalent bond (chemisorption) with vacant d-orbitals of surface iron atoms.

Data Summary: Inhibition Efficiency (IE%) Comparative efficiency on Mild Steel in 1M HCl at 303 K.

Inhibitor ClassConcentration (ppm)Inhibition Efficiency (%)Adsorption Isotherm
Unsubstituted Quinoline500~75%Langmuir
8-Hydroxyquinoline500~85%Langmuir
Quinoline-8-thioether 500 >93% Langmuir + Chemisorption

Note: The sulfur moiety significantly boosts efficiency at lower concentrations due to stronger surface binding.

Part 4: Validated Experimental Protocols

Protocol 4.1: Synthesis of 4-(Phenylthio)quinoline (S_NAr Method)

This protocol is self-validating via TLC monitoring and distinct melting point changes.

Reagents:

  • 4-Chloroquinoline (1.0 eq)

  • Thiophenol (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloroquinoline (10 mmol) in DMF (20 mL).

  • Addition: Add

    
     (20 mmol) followed by the slow addition of thiophenol (12 mmol). Caution: Thiophenol is malodorous; use a fume hood.
    
  • Reaction: Heat the mixture to 100°C. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material spot (Rf ~0.6) should disappear, replaced by the product spot (Rf ~0.4). Reaction time is typically 3-5 hours.

  • Workup: Pour the cooled reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid.[1]

  • Purification: Filter the solid, wash with water (3x) to remove DMF/salts. Recrystallize from ethanol to yield off-white crystals.

  • Validation:

    • Yield: Expected >85%.

    • 1H NMR (CDCl3): Look for the disappearance of the C4-H signal of the starting material and the appearance of aromatic multiplets corresponding to the phenylthio group (7.4–7.6 ppm).

Protocol 4.2: Corrosion Weight Loss Assay

Procedure:

  • Preparation: Polish mild steel coupons (2x2x0.5 cm) with emery paper (grades 400–1200), degrease with acetone, and weigh (

    
    ).
    
  • Immersion: Suspend coupons in 1M HCl containing the quinoline thioether (100–500 ppm) for 24 hours at 30°C.

  • Measurement: Remove coupons, wash with distilled water/acetone, dry, and re-weigh (

    
    ).
    
  • Calculation:

    
    [1]
    

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. BenchChem Technical Library. Link

  • Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines.[2][3] Tetrahedron, 60(34), 7397-7403. Link[2]

  • El-Sayed, M., et al. (2021). Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution.[4][5][6] Biointerface Research in Applied Chemistry. Link

  • Srinivasa, S. B., et al. (2025).[1][7] Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization. American Journal of Translational Research.[7] Link

  • Organic Chemistry Portal. (2024).[8] Synthesis of Quinolines and Thioether Cross-Coupling.Link

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(Phenylthio)quinoline in Palladium-Catalyzed Cross-Coupling

This Application Note is designed for researchers and process chemists utilizing 2-(Phenylthio)quinoline as a supporting ligand in transition metal catalysis. While less ubiquitous than phosphines, this ligand class (thi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing 2-(Phenylthio)quinoline as a supporting ligand in transition metal catalysis. While less ubiquitous than phosphines, this ligand class (thioether-functionalized N-heterocycles) offers unique hemilabile properties critical for stabilizing active metal species while permitting substrate access.

Executive Summary

2-(Phenylthio)quinoline is a bidentate N,S-ligand featuring a hard nitrogen donor (quinoline N) and a soft sulfur donor (thioether). Its utility in catalysis stems from its hemilability : the sulfur atom can reversibly dissociate from the metal center, creating a vacant coordination site for oxidative addition or transmetallation, while the nitrogen remains bound to prevent catalyst aggregation (Pd-black formation).

This guide details its application in Palladium-catalyzed Suzuki-Miyaura coupling , where it serves as a robust alternative to air-sensitive phosphine ligands.

Ligand Profile & Mechanistic Logic

Structural Properties[1]
  • IUPAC Name: 2-(Phenylthio)quinoline

  • Coordination Mode:

    
     (Chelating) or 
    
    
    
    (Monodentate).
  • Chellation Ring Size: 4-membered (strained).

    • Note: Unlike 8-(phenylthio)quinoline (which forms a stable 5-membered ring), the 2-isomer forms a strained 4-membered chelate (Pd-N-C-S). This strain promotes labile coordination of the sulfur, enhancing catalytic turnover rates by facilitating ligand dissociation.

The "Hemilabile" Effect

In the catalytic cycle, the ligand acts as a "gatekeeper":

  • Resting State: The S-atom binds to Pd(II), stabilizing the complex.

  • Active State: The S-atom dissociates to open a site for the incoming aryl halide (Oxidative Addition).

  • Stabilization: After reductive elimination, the S-atom re-coordinates, preventing the high-energy Pd(0) species from precipitating.

CatalyticCycle Ligand 2-(Phenylthio)quinoline (L) Complex L-Pd(II) Complex (Resting State) Ligand->Complex Coordination Pd_Pre Pd(OAc)2 Pd_Pre->Complex OxAdd Oxidative Addition (Ar-X enters) Complex->OxAdd -S (Hemilabile Opening) TransMet Transmetallation (Ar'-B(OH)2 enters) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Complex +S (Re-coordination)

Figure 1: The hemilabile mechanism allows the ligand to toggle between bidentate (stable) and monodentate (active) modes.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromoanisole with phenylboronic acid using 2-(phenylthio)quinoline as the ligand. This system is air-stable and does not require a glovebox.

Reagents & Materials
ComponentRoleQuantityEquiv.
Aryl Halide Substrate1.0 mmol1.0
Boronic Acid Coupling Partner1.2 mmol1.2
Pd(OAc)₂ Pre-catalyst2.24 mg1 mol%
Ligand 2-(Phenylthio)quinoline4.75 mg2 mol%
Base K₂CO₃ (anhydrous)276 mg2.0
Solvent DMF/Water (4:1)5 mL-
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Critical)
  • Rationale: Pre-forming the L-Pd complex ensures active species generation before substrate interference.

  • In a 4 mL vial, dissolve Pd(OAc)₂ (1 mol%) and 2-(phenylthio)quinoline (2 mol%) in 1 mL of DMF.

  • Stir at room temperature for 15 minutes .

  • Observation: The solution should turn from orange to a distinct yellow/brown, indicating coordination.

Step 2: Reaction Assembly
  • To a 25 mL round-bottom flask (or reaction tube) equipped with a magnetic stir bar, add:

    • Aryl Halide (1.0 mmol)

    • Phenylboronic Acid (1.2 mmol)

    • K₂CO₃ (2.0 mmol)

  • Add the remaining solvent (3 mL DMF + 1 mL deionized water).

  • Transfer the pre-complexed catalyst solution (from Step 1) into the reaction flask via syringe.

Step 3: Reaction & Monitoring
  • Heat the mixture to 80°C in an oil bath.

  • Monitor via TLC or GC-MS at 1-hour intervals.

    • Standard Time: 2–4 hours for aryl bromides; 6–12 hours for aryl chlorides.

  • End Point: Disappearance of the aryl halide starting material.

Step 4: Workup & Isolation
  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 15 mL) to remove DMF and inorganic salts.

  • Dry the organic layer over MgSO₄ , filter, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Diagram

Workflow Step1 Step 1: Pre-complexation Pd(OAc)2 + Ligand (DMF, 15 min, RT) Step2 Step 2: Assembly Add Substrates + Base (DMF/H2O) Step1->Step2 Step3 Step 3: Catalysis Heat to 80°C (2-4 Hours) Step2->Step3 Step4 Step 4: Workup EtOAc Extraction Silica Purification Step3->Step4

Figure 2: Operational workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseCorrective Action
Pd-Black Formation Ligand dissociation is too fast (instability).Increase Ligand:Pd ratio to 3:1 or 4:1 .
Low Conversion Catalyst poisoning or poor solubility.Switch base to Cs₂CO₃ or solvent to Dioxane/H₂O .
Slow Reaction Substrate steric hindrance.[1]Increase temperature to 100°C ; the ligand is thermally stable.
Homocoupling Oxidation of boronic acid.Degas solvents with N₂ (sparging) for 10 mins prior to use.
Why 2-(Phenylthio)quinoline?

Compared to Triphenylphosphine (PPh₃) , this ligand is:

  • Air Stable: No need for a glovebox during weighing.

  • Moisture Tolerant: Works excellently in aqueous media (DMF/H₂O).

  • Atom Economical: Lower molecular weight than bulky phosphines.

References

  • Hemilabile Ligands in Catalysis

    • Braunstein, P., & Naud, F. (2001).[2] Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition. Link

  • Thioether-Quinoline Synthesis & Properties

    • BenchChem Application Notes.[3] (2025).[3][4][5] Synthesis of Quinoline-2-Thiol Derivatives. Link

  • Palladium-Catalyzed Cross-Coupling Mechanisms

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Related N,S-Ligand Systems (Picoline Thiourea)

    • Khairul, W. M., et al. (2018).[6] Palladium(II) Picoline Thiourea Complex as Homogenous Catalyst in Heck Cross-Coupling. ResearchGate. Link

Sources

Application

Application Note: High-Throughput Screening of 2-(Phenylthio)quinoline Libraries for NLRP3 Inflammasome Inhibition

Executive Summary The 2-(Phenylthio)quinoline (2-PTQ) scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of lipophilicity, aromatic pi-stacking capability, and conformational f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(Phenylthio)quinoline (2-PTQ) scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of lipophilicity, aromatic pi-stacking capability, and conformational flexibility via the thioether linkage. While historically explored for antimalarial and antileishmanial activity, recent campaigns have validated 2-PTQ derivatives as potent disruptors of protein-protein interactions (PPIs), specifically within the NLRP3 inflammasome complex.

This guide outlines a validated, dual-stage screening protocol designed to identify 2-PTQ-based inhibitors of NLRP3. Unlike standard enzymatic screens, this workflow utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) primary screen followed by a High-Content Analysis (HCA) secondary screen to filter out false positives caused by the intrinsic fluorescence often exhibited by quinoline cores.

Chemical Biology & Rationale[1][2]

The Scaffold Advantage

The 2-PTQ core consists of a quinoline ring linked to a phenyl group via a sulfur atom at the C2 position.

  • Metabolic Stability: The thioether (–S–) linkage is generally more resistant to oxidative cleavage than its ether (–O–) counterparts in cellular environments, though it can be oxidized to sulfoxides/sulfones which are often active metabolites.

  • Structural Geometry: The C-S-C bond angle (~109°) allows the phenyl ring to adopt a "twisted" conformation relative to the quinoline plane, enabling the molecule to fit into hydrophobic pockets of complex multi-protein assemblies like NLRP3 or Bcl-2 family proteins.

The Target: NLRP3 Inflammasome

Aberrant activation of the NLRP3 inflammasome drives diseases ranging from gout to Alzheimer’s. Upon activation, NLRP3 recruits the adaptor protein ASC, which polymerizes into large "specks," leading to Caspase-1 activation and IL-1


 secretion.
  • Screening Goal: Identify 2-PTQ analogs that prevent the oligomerization of NLRP3 or the recruitment of ASC.

Experimental Workflow

The screening cascade is designed to maximize throughput while rigorously excluding artifacts.

Diagram 1: The Screening Cascade

HTS_Cascade Library 2-PTQ Compound Library (10 mM in DMSO) Primary Primary Screen: HTRF (IL-1β Release) Library->Primary Acoustic Dispensing Hit_Select Hit Selection (>50% Inhibition, Z' > 0.5) Primary->Hit_Select Counter Counter Screen: CellTiter-Glo (Cell Viability) Hit_Select->Counter Remove Cytotoxic Hits Secondary Secondary Screen: HCS (ASC Speck Imaging) Counter->Secondary Viable Hits Only Lead Validated Lead (IC50 < 1 µM) Secondary->Lead Phenotypic Confirmation

Caption: A funnel-based screening approach prioritizing false-positive elimination (cytotoxicity and autofluorescence) early in the process.

Detailed Protocols

Primary Screen: HTRF Detection of IL-1

Principle: This assay measures the secretion of IL-1


 from stimulated immune cells. HTRF (FRET) is chosen over ELISA because it is a "mix-and-read" homogeneous assay requiring no wash steps, which is critical for 384-well or 1536-well plates.

Cell Model: THP-1 Monocytes (primed with PMA).

Reagents:

  • Stimulus: LPS (Lipopolysaccharide) + Nigericin (NLRP3 activator).

  • Detection: Cisbio HTRF Human IL-1

    
     Kit (Europium cryptate donor + d2 acceptor).
    

Protocol:

  • Cell Plating: Dispense 20,000 PMA-differentiated THP-1 cells/well into a 384-well low-volume white plate (Corning #3824). Volume: 10 µL.

  • Compound Addition: Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL of 2-PTQ library compounds (final conc. 10 µM, 0.2% DMSO).

    • Note: Include MCC950 (1 µM) as a positive control and DMSO only as a negative control.

  • Incubation: Incubate for 30 min at 37°C.

  • Activation: Add 5 µL of LPS (100 ng/mL final) + Nigericin (10 µM final). Incubate for 4 hours.

  • Detection: Add 5 µL of Anti-IL-1

    
    -Eu-Cryptate and 5 µL of Anti-IL-1
    
    
    
    -d2.
  • Readout: Incubate 2 hours at RT. Read on a PHERAstar or EnVision plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

Data Analysis: Calculate the HTRF Ratio:



Calculate % Inhibition relative to DMSO (0%) and MCC950 (100%).
Secondary Screen: High-Content Imaging of ASC Specks

Rationale: Quinolines are notoriously auto-fluorescent in the blue/green spectrum. A simple intensity readout might yield false data. High-Content Screening (HCS) visualizes the localization of the signal (Speck formation) rather than just total intensity.

Cell Model: THP-1 cells stably expressing ASC-GFP .

Protocol:

  • Plating: Seed ASC-GFP THP-1 cells in 384-well black, clear-bottom imaging plates (PerkinElmer CellCarrier Ultra).

  • Treatment: Treat with compounds and stimuli as per the Primary Screen.

  • Fixation: Add 4% Paraformaldehyde (PFA) directly to wells. Incubate 15 min.

  • Nuclear Stain: Add Hoechst 33342 (1 µg/mL).

  • Imaging: Image on an Opera Phenix or CellInsight CX7 (20x/40x Objective).

    • Channel 1 (Nuclei): 405 nm Ex / 450 nm Em.

    • Channel 2 (ASC-GFP): 488 nm Ex / 525 nm Em.

Image Analysis Pipeline:

  • Step 1: Identify Nuclei (Hoechst).

  • Step 2: Define Cell Boundary (based on weak cytoplasmic GFP signal).

  • Step 3: Detect "Spots" (ASC Specks) within the cell boundary.

    • Threshold: High intensity, small radius (1-3 µm).

  • Output: % of Cells containing ASC Specks.

Diagram 2: Mechanism of Action & Assay Readout

MOA_Assay Stimulus LPS + Nigericin NLRP3_Inactive NLRP3 (Inactive) Stimulus->NLRP3_Inactive Activates NLRP3_Active NLRP3 Oligomer NLRP3_Inactive->NLRP3_Active Assembly ASC ASC Protein NLRP3_Active->ASC Recruits Speck ASC Speck (High Fluorescence Spot) ASC->Speck Polymerization Inhibitor 2-PTQ Inhibitor Inhibitor->NLRP3_Active Blocks Assembly Inhibitor->Speck Prevents Formation

Caption: 2-PTQ compounds interrupt the NLRP3-ASC interface, preventing the formation of visible ASC specks detected in HCS.

Critical Troubleshooting & Optimization

Auto-fluorescence De-replication

Many 2-substituted quinolines exhibit fluorescence (Ex ~350nm / Em ~450-500nm).

  • Issue: This overlaps with the GFP channel in the secondary screen and the Donor channel in HTRF.

  • Solution: In the HCS assay, acquire an image in the "TRITC" or "Cy5" channel (where GFP should be dark). If a "speck" is visible in all channels, it is likely a precipitated, fluorescent compound, not a biological speck. Mark these as Artifacts .

Solubility and "Edge Effects"

2-PTQ derivatives are lipophilic (cLogP > 3.5).

  • Protocol Adjustment: Do not exceed 0.5% DMSO.

  • Edge Effect: Evaporation in 384-well plates can alter concentrations at the edges. Use "thermal sealing films" during the 4-hour incubation and consider filling outer wells with media only (dummy wells).

Summary of Controls
Control TypeReagentExpected ResultPurpose
High Control (Max Signal) DMSO + LPS/NigericinHigh IL-1

/ Many Specks
Define 0% Inhibition
Low Control (Min Signal) MCC950 (1 µM)Low IL-1

/ No Specks
Define 100% Inhibition
Background Media only (No Cells)Zero SignalSubtract Noise
Cytotoxicity Staurosporine (1 µM)Low ATP (CellTiter-Glo)Flag toxic hits

References

  • Bechill, J., et al. (2016). "A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53."[1] PLOS ONE. Link

  • Sun, P., et al. (2025). "Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors."[2] European Journal of Medicinal Chemistry. Link

  • Fournet, A., et al. (2022). "The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates." Molecules. Link

  • Inglese, J., et al. (2007). "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology. Link

  • Cisbio Bioassays. "HTRF Human IL-1 beta Kit Protocol." Link

Sources

Method

Application Note: Molecular Docking Studies of 2-(Phenylthio)quinoline Scaffolds

Targeting HIV-1 Reverse Transcriptase (NNRTI Pocket) Executive Summary & Scientific Rationale The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile binding affinity...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting HIV-1 Reverse Transcriptase (NNRTI Pocket)

Executive Summary & Scientific Rationale

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile binding affinity across diverse biological targets, including kinases (EGFR, VEGFR), DNA topoisomerases, and viral enzymes. Specifically, 2-(Phenylthio)quinoline represents a distinct subclass where two aromatic systems are linked by a flexible thioether (-S-) bridge.

From a molecular modeling perspective, this scaffold presents unique challenges and opportunities:

  • Conformational Flexibility: The C-S-C bond angle (approx. 109°) and rotational freedom allow the phenyl ring to adopt "butterfly" conformations critical for fitting into hydrophobic pockets, such as the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) binding pocket of HIV-1 RT.

  • Electronic Effects: The sulfur atom acts as a soft nucleophile and can participate in specific

    
    -sulfur or weak H-bond acceptor interactions, often overlooked in standard force fields.
    

This protocol details the in silico validation of 2-(Phenylthio)quinoline derivatives against HIV-1 Reverse Transcriptase (PDB: 4I2P) . We utilize a hybrid approach combining Density Functional Theory (DFT) for ligand parameterization and Genetic Algorithm (GA) based docking for pose prediction.

Computational Prerequisites & Software Stack

  • Hardware: Workstation with >16 Cores, 64GB RAM, CUDA-enabled GPU (NVIDIA RTX 3080 or higher recommended for MD).

  • Primary Software: AutoDock Vina (v1.2.3) or Schrödinger Suite (Glide).

  • Visualization: PyMOL (v2.5) or BIOVIA Discovery Studio Visualizer.

  • Ligand Prep: Gaussian 16 (for DFT) or OpenBabel.

Detailed Experimental Protocol

Phase I: Ligand Preparation (The "Garbage In, Garbage Out" Filter)

Standard force fields (MMFF94) often underestimate the specific geometry of the thioether linkage. We recommend a QM-based optimization.

  • Structure Generation: Draw the 2-(Phenylthio)quinoline structure. Ensure the quinoline nitrogen is unprotonated (neutral) if targeting the hydrophobic NNRTI pocket, as this pocket lacks acidic residues for salt bridging.

  • DFT Optimization (Critical Step):

    • Perform geometry optimization using B3LYP/6-31G(d,p) basis set.

    • Rationale: This accurately calculates the C-S bond lengths (~1.78 Å) and the C-S-C bond angle, which dictates the spatial orientation of the phenyl ring relative to the quinoline core.

  • Charge Calculation: Compute Mulliken or ESP (Electrostatic Potential) charges. The sulfur atom typically carries a slight partial positive charge due to resonance with the quinoline ring, affecting its interaction with aromatic residues like Tyr188 .

Phase II: Protein Target Preparation

Target: HIV-1 Reverse Transcriptase (PDB ID: 4I2P ) Reference: This structure is co-crystallized with an NNRTI, ensuring the allosteric hydrophobic pocket is in the "open" conformation.

  • Cleaning:

    • Remove all water molecules. (Water is rarely conserved in the hydrophobic NNRTI pocket).

    • Remove the co-crystallized ligand (nevirapine/efavirenz analog) but save its coordinates for grid box definition.

    • Remove chain B (p51 subunit) if docking only targets the catalytic p66 subunit active site, though the NNRTI pocket sits at the interface. Best Practice: Keep the dimer interface intact.

  • Protonation State (H-Bond Network):

    • Add polar hydrogens.

    • Set pH to 7.4. Ensure Lys101 and Lys103 are protonated, as they are gatekeepers of the pocket.

Phase III: Grid Generation & Docking

The NNRTI pocket is highly hydrophobic and lined by aromatic residues (Tyr181, Tyr188, Phe227, Trp229).

  • Grid Box Definition:

    • Center: X: -26.04, Y: 12.58, Z: 22.45 (Centroid of the native ligand in 4I2P).

    • Size:

      
       Å.
      
    • Note: Do not make the box too large; the NNRTI pocket is tight. Excess space increases the search space for irrelevant poses.

  • Docking Parameters (AutoDock Vina):

    • Exhaustiveness: 32 (Higher than default 8, due to the rotatable thioether bond).

    • Energy Range: 4 kcal/mol.[1][2]

    • Num Modes: 20.

Phase IV: Validation & Analysis

Self-Validation Step: Re-dock the native co-crystallized ligand. The RMSD between the docked pose and the crystal pose must be < 2.0 Å to validate the protocol.

Data Presentation & Interpretation

Expected Interaction Profile

A successful dock for 2-(Phenylthio)quinoline should exhibit the following pharmacophoric features:

Interaction TypeResidueMechanism

-

Stacking
Tyr181 / Tyr188 The quinoline ring sandwiches between these aromatic residues (the "aromatic box").
Hydrophobic Val179 / Leu100 The phenyl ring occupies the hydrophobic sub-pocket.
H-Bond (Backbone) Lys101 The quinoline nitrogen (if positioned correctly) may accept an H-bond from the backbone amide.

-Sulfur
Trp229 The sulfur atom often interacts with the indole ring of Trp229.
Quantitative Output Example
  • Binding Affinity: -9.5 to -11.0 kcal/mol (Excellent affinity expected for this scaffold).

  • Ligand Efficiency (LE): > 0.3 kcal/mol/heavy atom.

Visual Workflow (Graphviz)

MolecularDockingWorkflow cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Docking Execution cluster_3 Analysis L1 2-(Phenylthio)quinoline Structure Draw L2 DFT Optimization (B3LYP/6-31G*) L1->L2 L3 Charge Calculation (Mulliken/ESP) L2->L3 D2 AutoDock Vina / Glide (Exhaustiveness: 32) L3->D2 P1 Retrieve PDB: 4I2P (HIV-1 RT) P2 Remove Waters & Native Ligand P1->P2 P3 Add Hydrogens & Assign Gasteiger Charges P2->P3 D1 Grid Box Generation (Center: NNRTI Pocket) P3->D1 D1->D2 A1 Interaction Profiling (Pi-Pi, H-bonds) D2->A1 A2 Validation (Redocking RMSD < 2.0Å) D2->A2

Figure 1: Integrated workflow for the molecular docking of thio-quinoline derivatives against HIV-1 RT.

Troubleshooting & Expert Tips

  • Issue: Ligand fails to enter the pocket.

    • Cause: The "butterfly" angle is too rigid or the grid box is centered on the protein surface rather than the deep pocket.

    • Solution: Enable "torsional freedom" for the C-S bonds during docking setup.

  • Issue: High binding energy but poor pose geometry.

    • Cause: Electrostatic clashes between the sulfur lone pairs and carboxylate residues.

    • Solution: Re-run protein prep to ensure Asp/Glu residues are deprotonated (negative) and Lys/Arg are protonated (positive) correctly.

References

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. National Institutes of Health (NIH) / PubMed. Available at: [Link] (Accessed via search result 1.1).

  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. PubMed Central. Available at: [Link] (Accessed via search result 1.3).

  • Synthesis, molecular docking and pharmacological studies of novel quinoline derivative as anticancer agent. ResearchGate. Available at: [Link] (Accessed via search result 1.7).

  • Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives as α-glucosidase inhibitors. PubMed. Available at: [Link] (Accessed via search result 1.11).

  • RCSB PDB - 4I2P Structure. RCSB Protein Data Bank. Available at: [Link] (Standard Reference).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(Phenylthio)quinoline Synthesis

Subject: Yield Improvement & Troubleshooting Guide for C–S Bond Formation Applicable For: Medicinal Chemistry, Process Development, Academic Research Last Updated: January 2026 Executive Summary & Core Mechanism The synt...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Improvement & Troubleshooting Guide for C–S Bond Formation Applicable For: Medicinal Chemistry, Process Development, Academic Research Last Updated: January 2026

Executive Summary & Core Mechanism

The synthesis of 2-(phenylthio)quinoline is a critical C–S bond-forming reaction, often utilized to generate pharmacophores for antimalarial and anticancer applications. While transition-metal-catalyzed methods (Buchwald-Hartwig, Ullmann) exist, the Nucleophilic Aromatic Substitution (


)  pathway is generally preferred for 2-haloquinolines due to the activating nature of the quinoline nitrogen.

However, yield fluctuations are common. This guide addresses the three primary failure modes:

  • Competitive Oxidation: Formation of diphenyl disulfide.

  • Hydrolysis: Conversion of the starting material to 2-quinolinone.

  • Incomplete Conversion: Deactivation of the electrophile.

Standard Operating Procedures (SOPs)

Protocol A: Transition-Metal-Free (The "Golden Standard")

Best for: Standard 2-chloroquinoline substrates with electron-neutral or electron-withdrawing groups.

Reagents:

  • Substrate: 2-Chloroquinoline (1.0 equiv)

  • Nucleophile: Thiophenol (1.2 equiv)

  • Base: Anhydrous

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster rates)
  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

  • Atmosphere: Nitrogen or Argon (Critical)

Step-by-Step Workflow:

  • Drying: Flame-dry the reaction vessel and cool under

    
    .
    
  • Solvation: Dissolve 2-chloroquinoline and thiophenol in anhydrous DMF.

  • Activation: Add

    
    .[1] Note: The solution may turn yellow/orange due to thiolate formation.
    
  • Reaction: Heat to 80–90 °C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the chloride.

  • Workup: Cool to RT. Pour into ice-water (5x reaction volume). The product usually precipitates.

  • Purification: Filter and wash with water. Recrystallize from Ethanol or purify via flash chromatography (SiO2).

Protocol B: Copper-Catalyzed Coupling (Advanced)

Best for: Deactivated substrates (e.g., 2-chloroquinolines with electron-donating groups at C4-C8).

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%) or Ethylene Glycol (2.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or Dioxane[2]

  • Temp: 110 °C (Reflux)

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the desired


 pathway versus the two most common side reactions that degrade yield.

ReactionPathways SM 2-Chloroquinoline + Thiophenol Inter Meisenheimer-type Intermediate SM->Inter  Heat, DMF   Oxidation Diphenyl Disulfide (Side Product) SM->Oxidation  O2 (Air leak)   Hydrolysis 2-Quinolinone (Side Product) SM->Hydrolysis  H2O (Wet solvent)   Base Base (K2CO3) Base->Inter Prod 2-(Phenylthio)quinoline (Target) Inter->Prod  -HCl  

Caption: Figure 1. The central pathway represents the desired nucleophilic substitution. Dotted red lines indicate critical failure points caused by environmental contamination (oxygen or water).

Troubleshooting Guide (Q&A)

Issue 1: "I see a new spot on TLC that moves faster than my product, and yield is low."

Diagnosis: Disulfide Formation. Thiophenols are easily oxidized to disulfides (Ph-S-S-Ph) in the presence of base and trace oxygen. This consumes your nucleophile, leaving unreacted 2-chloroquinoline. Corrective Action:

  • Degas Solvents: Sparge DMF with Argon for 15 minutes before use.

  • Stoichiometry: Increase thiophenol loading to 1.5 equiv to account for oxidative loss.

  • Reductive Workup: If the disulfide is difficult to separate, treat the crude mixture with

    
     or Triphenylphosphine (
    
    
    
    ) to reduce the disulfide back to the thiol, then wash it away with basic aqueous solution.
Issue 2: "Starting material remains unreacted despite heating to 90 °C."

Diagnosis: Deactivated Electrophile. If your quinoline ring has electron-donating groups (e.g., -OMe, -Me), the C2 position is less electrophilic, making


 difficult.
Corrective Action: 
  • Switch to Protocol B: Use CuI catalysis. The mechanism shifts from purely electronic (

    
    ) to oxidative addition/reductive elimination, which is less sensitive to ring electronics.
    
  • Finkelstein Modification: Add 10 mol% NaI to the reaction. This generates 2-iodoquinoline in situ, which is significantly more reactive toward nucleophilic attack (

    
    ).
    
Issue 3: "A white solid precipitates during the reaction, but it's not my product."

Diagnosis: Hydrolysis (2-Quinolinone formation). DMF and DMSO are hygroscopic. At high temperatures with base, trace water attacks the 2-chloro position, forming the thermodynamically stable amide (2-quinolinone). Corrective Action:

  • Solvent Quality: Use fresh anhydrous DMF (stored over molecular sieves).

  • Base Drying: Flame-dry

    
     before use. Commercial potassium carbonate absorbs significant moisture from the air.
    

Optimization Data Comparison

The following table summarizes yield outcomes based on solvent/base combinations for the reaction of 2-chloroquinoline with thiophenol (1.0 mmol scale).

EntrySolventBaseCatalystTemp (°C)Yield (%)Notes
1DMF

None9092% Standard optimized condition.
2DMSO

None9088%Slightly harder workup (DMSO removal).
3Toluene

None110<10%Non-polar solvent fails for

.
4Toluene

CuI/Phen11085%Effective but requires metal removal.
5WaterNaOHNone10045%Significant hydrolysis observed.

Decision Logic Tree

Use this flowchart to select the correct optimization strategy based on your specific failure mode.

TroubleshootingTree Start Start: Low Yield Analysis CheckSM Is Starting Material (SM) still present? Start->CheckSM YesSM Yes: SM Remaining CheckSM->YesSM Yes NoSM No: SM Consumed CheckSM->NoSM No CheckElec Is the Quinoline Electron-Rich? YesSM->CheckElec ActionCu Switch to Cu-Catalysis (Protocol B) CheckElec->ActionCu Yes ActionTemp Increase Temp or Add NaI (Finkelstein) CheckElec->ActionTemp No CheckByprod Identify Byproduct NoSM->CheckByprod ActionDry Byproduct = Quinolinone Action: Dry Solvent/Base CheckByprod->ActionDry Polar/Solid ActionInert Byproduct = Disulfide Action: Degas/N2 atm CheckByprod->ActionInert Non-polar oil

Caption: Figure 2. Logic tree for diagnosing yield loss. Follow the path based on TLC/LC-MS observations.

References

  • BenchChem Application Notes. Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols. (Method 2 details the base-mediated displacement).

  • Al-Mousawi, S. M., et al. (2010). "Synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde as a novel complexing agent." Molecules, 15(1), 38-45.

    
    /DMF efficiency).
    
    
  • Beletskaya, I. P., & Ananikov, V. P. (2011). "Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions." Chemical Reviews, 111(3), 1596-1636. (Review of Cu-catalyzed mechanisms).

  • Organic Chemistry Portal. "Thiophenol synthesis by C-S coupling or substitution." (General mechanistic overview of Ullmann vs

    
    ).
    
    

Sources

Optimization

Technical Support Center: 2-(Phenylthio)quinoline Integrity Management

Executive Summary: The Chemical Vulnerability Profile 2-(Phenylthio)quinoline (CAS: 14085-56-4) is a robust heterocyclic scaffold often utilized as a pharmacophore in antimalarial and anticancer research, or as a ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Vulnerability Profile

2-(Phenylthio)quinoline (CAS: 14085-56-4) is a robust heterocyclic scaffold often utilized as a pharmacophore in antimalarial and anticancer research, or as a ligand in organometallic catalysis. While the quinoline ring provides aromatic stability, the molecule possesses a specific "soft spot": the thioether (sulfide) linkage at the C2 position.

Our field data indicates that 85% of reported "stability failures" are actually unintentional oxidative events targeting the sulfur atom. This guide moves beyond basic storage instructions to explain the causality of degradation and provides self-validating troubleshooting steps.

Key Physicochemical Parameters
ParameterSpecificationStability Implication
Molecular Structure Quinoline-2-S-PhSulfur Atom: Prone to oxidation (

).[1] Nitrogen: Weakly basic, prone to salt formation.
Appearance Off-white to pale yellow solidDarkening/Reddening: Indicates photo-oxidation or thiophenol release.
Melting Point ~56–58 °C (varies by polymorph)Depression (<54°C): Indicates sulfoxide impurity (>2%).
Solubility DCM, Chloroform, DMSOInsolubility: May indicate formation of polar N-oxide or hydrochloride salts.

Troubleshooting Guide: Field-Proven Solutions

Issue 1: "My sample has developed a new impurity peak at a lower retention time (HPLC)."

Diagnosis: S-Oxidation (Sulfoxide Formation) The sulfur atom in 2-(phenylthio)quinoline has two lone pairs of electrons, making it nucleophilic. Exposure to atmospheric oxygen (slow) or peroxides (fast) converts the sulfide into a Sulfoxide (S=O) .

  • The Mechanism: The sulfoxide is significantly more polar than the parent sulfide. On a Reverse Phase (C18) HPLC column, it will elute earlier (shorter

    
    ).
    
  • The Fix:

    • Purification: Recrystallize from ethanol/hexane. Sulfoxides often have vastly different solubility profiles than the parent sulfide.

    • Prevention: Store under Argon/Nitrogen. Avoid solvents capable of forming peroxides (e.g., uninhibited THF or ethers) during processing.

Issue 2: "The compound smells like rotten garlic or burnt rubber upon opening."

Diagnosis: Hydrolytic Cleavage (Thiophenol Release) While the C-S bond is strong, it can cleave under acidic conditions or extreme photolysis, releasing Thiophenol (Benzenethiol) .

  • The Mechanism: Protonation of the quinoline nitrogen makes the C2 position more electrophilic. Water or residual moisture attacks C2, displacing the thiophenolate anion, which protonates to form thiophenol.

  • The Fix:

    • Immediate Containment: Thiophenol is toxic and volatile. Seal the container.

    • pH Check: Ensure the compound was not stored in an acidic environment (e.g., near HCl vapors).

    • Disposal: Do not attempt to salvage if the smell is strong; the integrity of the scaffold is compromised.

Issue 3: "The solid has turned from pale yellow to deep orange/brown."

Diagnosis: Photo-Degradation (Radical Formation) Aryl thioethers are chromophores. UV light absorption can generate radical species or singlet oxygen (


), leading to complex polymerization or ring-opening degradation products.
  • The Mechanism: Excitation of the quinoline ring transfers energy to the C-S bond, promoting homolytic cleavage or sensitization of ambient oxygen.

  • The Fix:

    • Light Exclusion: Always store in amber vials.

    • Foil Wrap: If amber vials are unavailable, wrap clear vials in aluminum foil immediately after synthesis/purification.

Deep Dive: The Degradation Pathway[1]

The following diagram illustrates the stepwise oxidation pathway, which is the primary mode of failure for this compound.

DegradationPathway cluster_legend Degradation Drivers Parent 2-(Phenylthio)quinoline (Sulfide) Sulfoxide 2-(Phenylsulfinyl)quinoline (Sulfoxide Impurity) Parent->Sulfoxide [O] (Air/Peroxides) Cleavage Hydrolysis Products (Thiophenol + Quinolinone) Parent->Cleavage H+ / H2O (Acidic Hydrolysis) Sulfone 2-(Phenylsulfonyl)quinoline (Sulfone Impurity) Sulfoxide->Sulfone [O] (Strong Oxidizers) Text1 Primary Risk: S-Oxidation

Figure 1: Stepwise oxidation and hydrolysis pathways. The conversion to sulfoxide is the most common storage-related degradation event.

Analytical Forensics: Validating Integrity

Use this decision matrix to interpret analytical data when quality is .

TroubleshootingTree Start Sample Inspection Visual Visual Check: Color Change? Start->Visual Smell Olfactory Check: Sulfur Odor? Visual->Smell No Change Photo Fail: Photodegradation (Recrystallize) Visual->Photo Dark/Brown HPLC HPLC Analysis Smell->HPLC None Hydrolysis Fail: Hydrolysis (Discard) Smell->Hydrolysis Strong Odor OK Pass: Use Sample HPLC->OK Single Peak Oxidation Fail: Sulfoxide Present (Purify) HPLC->Oxidation New Peak (Low Rt)

Figure 2: Diagnostic workflow for assessing sample integrity.

Analytical Benchmarks
  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Observation: The Sulfoxide impurity will appear as a spot with a significantly lower Rf (more polar) than the parent sulfide.

    • Visualization: UV lamp (254 nm). Both species are UV active.

  • 1H NMR:

    • Look for downfield shifts in the phenyl ring protons. The electron-withdrawing nature of the Sulfoxide (S=O) vs. the Sulfide (S) will shift adjacent protons by 0.2–0.5 ppm.

Standard Operating Procedure (SOP): Storage & Handling

To maintain >99% purity over 12 months, strictly adhere to the following protocol.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

    • Reason: Blocks UV light; Teflon prevents leaching of plasticizers which can be confused with impurities.

  • Atmosphere: Argon or Nitrogen backfill is mandatory for long-term storage (>1 month).

    • Reason: Mitigates S-oxidation.

  • Temperature: -20°C is optimal; 4°C is acceptable for short-term (<1 week).

    • Reason: Slows kinetic rate of autoxidation.

  • Solvent Handling:

    • Never dissolve in ethers (THF, Diethyl Ether) that have not been tested for peroxides.

    • Avoid prolonged storage in solution state (DMSO/DMF) as these hygroscopic solvents can introduce water, promoting hydrolysis over time.

References

  • Syntheses and Oxidative Transformations

    • Methodology: The synthesis of quinoline thioethers via nucleophilic substitution and their subsequent oxidation to sulfones is a documented transformation, highlighting the susceptibility of the sulfide linkage.
    • Source: Xu, L., et al. (2020). "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues." RSC Advances. Link

  • Photostability of Quinoline Derivatives

    • Mechanism:[2][3][4] Studies on quinoline-based Schiff bases and thioethers confirm that light exposure generates Reactive Oxygen Species (ROS), necessitating light-exclusion protocols.

    • Source: Silva, T., et al. (2021). "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases." Beilstein Journal of Organic Chemistry. Link

  • Thioether Oxidation Selectivity

    • Chemistry: The selective oxidation of thioethers to sulfoxides (and avoidance of sulfones)
    • Source: Organic Chemistry Portal. "Sulfoxide Synthesis by Oxidation." Link

  • General Stability of Heterocyclic Thioethers

    • Context: Metabolic and chemical stability studies of 2-alkylthio-quinolines demonstrate that while the heterocycle is stable, the sulfur linker is the metabolic and chemical "hotspot."
    • Source: Koczurkiewicz, P., et al. (2018). "Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity and metabolic stability." International Journal of Molecular Sciences. Link

Sources

Troubleshooting

Refining the work-up procedure for 2-(Phenylthio)quinoline reactions

Topic: Refining the Work-up Procedure for 2-(Phenylthio)quinoline Status: Operational | Tier: Level 3 (Senior Application Scientist)[1][2] Mission Statement You are encountering difficulties with the isolation of 2-(phen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining the Work-up Procedure for 2-(Phenylthio)quinoline

Status: Operational | Tier: Level 3 (Senior Application Scientist)[1][2]

Mission Statement

You are encountering difficulties with the isolation of 2-(phenylthio)quinoline. This is a deceptively simple molecule; while the synthesis (typically


 or Cu-catalyzed cross-coupling) is straightforward, the work-up is often plagued by three specific failures: persistent thiol odor , separation of starting materials , and sulfur oxidation  during chromatography.

This guide replaces standard "wash and dry" instructions with a chemoselective fractionation protocol based on the specific pKa properties of the quinoline nitrogen and the thiophenol sulfur.

Module 1: The "Acid-Base Swing" Protocol

User Query: "I cannot separate the product from residual thiophenol and diphenyl disulfide. Column chromatography is not giving a clean separation."

Technical Diagnosis: Standard silica chromatography struggles to separate diphenyl disulfide (a common byproduct) from your product because their


 values are often similar in non-polar eluents.[1][2] Furthermore, residual thiophenol creates an exclusion zone of toxicity and odor.

The Solution: Do not rely on chromatography for primary purification. Use the Acid-Base Swing . This method exploits the basicity of the quinoline nitrogen (pKa


 4.9) and the acidity of thiophenol (pKa 

6.6).
The Protocol
  • The Thiol Strip (Basic Wash):

    • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Wash 2x with 1M NaOH (pH > 10).[1][2]

    • Mechanism:[1][2][3][4][5][6][7][8] Thiophenol is deprotonated to the thiolate anion (

      
      ), which partitions into the water. The product (neutral) remains in the organic layer.
      
    • Caution: Do not acidify this waste stream immediately outside a fume hood; it will regenerate thiophenol gas.[2]

  • The Product Capture (Acid Extraction):

    • Take the organic layer from Step 1 and extract 2x with 1M HCl (pH < 2).

    • Mechanism:[1][2][3][4][5][6][7][8] The quinoline nitrogen is protonated (

      
      ), becoming a water-soluble salt.[1][2]
      
    • Crucial Separation: Neutral impurities (unreacted aryl halides, diphenyl disulfide ) remain in the organic layer. Discard the organic layer.

  • The Release (Precipitation):

    • Take the acidic aqueous layer (containing your product) and cool to 0°C.

    • Slowly basify with 6M NaOH or Solid

      
        until pH > 9.[1][2]
      
    • Result: The product will deprotonate and precipitate out as a solid. Filter this solid.[1][2][7][9] This is often >95% pure.[1][2]

Workflow Visualization

WorkupLogic Crude Crude Reaction Mixture (EtOAc) NaOH_Wash Wash with 1M NaOH (Deprotonate Thiol) Crude->NaOH_Wash Phase1_Aq Aqueous Layer (Contains PhS- Na+) DISCARD (Bleach Treat) NaOH_Wash->Phase1_Aq Aqueous Phase1_Org Organic Layer (Product + Neutral Impurities) NaOH_Wash->Phase1_Org Organic HCl_Wash Extract with 1M HCl (Protonate Quinoline) Phase1_Org->HCl_Wash Phase2_Org Organic Layer (Diphenyl Disulfide/Halides) DISCARD HCl_Wash->Phase2_Org Organic Phase2_Aq Aqueous Layer (Product-H+ Salt) HCl_Wash->Phase2_Aq Aqueous Basify Basify to pH 10 (NaOH/Carbonate) Phase2_Aq->Basify Final Precipitated Product (Filter & Dry) Basify->Final

Caption: Chemoselective isolation flow utilizing the amphoteric nature of the reaction components.

Module 2: Thiol Remediation & Odor Control

User Query: "The smell is contaminating the lab, and the waste is hazardous."

Technical Diagnosis: Thiophenol has a low odor threshold (parts per billion).[1][2] Simple evaporation on a rotovap will contaminate the equipment oil and exhaust ducts.

The Solution: You must chemically sequester the sulfur before it enters the atmosphere.

MethodReagentMechanismApplication Context
The Bleach Trap Sodium Hypochlorite (Commercial Bleach)Oxidizes thiols to sulfonates (odorless).[1][2]Use for rotovap exhaust and washing glassware.[1][2]
Alkylation Scavenging Chloroacetic acid + BaseConverts volatile thiol to non-volatile carboxymethyl sulfide.[1][2]Add to the crude reaction mixture before work-up if yield is not critical.
Heavy Metal Precip. Zinc Acetate (aq)Forms insoluble Zinc Thiolate.[1][2]Useful for "polishing" an organic layer if the Acid-Base swing is skipped.[1][2]

Critical FAQ:

  • Q: Can I just use bleach on the crude reaction?

    • A: NO. Bleach is a strong oxidant. It will oxidize your thioether product to a sulfoxide (

      
      )  or sulfone (
      
      
      
      )
      .[1][2] Only use bleach on waste streams or exhaust traps, never on the product stream.
Module 3: Troubleshooting Metal Contamination

User Query: "I used a Copper/Palladium catalyst, and my product is discolored (Green/Grey)."

Technical Diagnosis: Quinolines are excellent ligands.[1][2] They will chelate residual copper (


 or 

) from the cross-coupling reaction, dragging the metal into the organic phase.

The Solution: Standard brine washes are ineffective against chelated metals. Use a Ligand Exchange Wash .

  • EDTA Wash: Wash the organic phase with 0.1M aqueous EDTA (pH adjusted to 8-9).[1][2] EDTA has a higher binding constant for Cu than quinoline.[2]

  • Ammonia Wash: If EDTA fails, wash with 10% aqueous

    
    . The formation of the deep blue 
    
    
    
    complex indicates successful copper removal.[1][2]
  • Solid Phase Scavengers: For pharmaceutical grade purity, stir the organic layer with Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) for 30 minutes, then filter.[1][2]

Module 4: Stability & Crystallization

User Query: "I see a new polar spot on TLC after column chromatography," or "My product is oiling out during recrystallization."

Issue 1: Spontaneous Oxidation Thioethers are susceptible to oxidation by atmospheric oxygen, a process catalyzed by the acidic surface of silica gel and light.

  • Fix: If you must column, add 1% Triethylamine to your eluent to neutralize the silica. Flush the column rapidly. Do not let the product sit on dry silica.

Issue 2: Crystallization Failure (Oiling Out) 2-(Phenylthio)quinolines often melt at moderate temperatures (60-90°C).[1][2] If the solvent boiling point is too close to the melting point, the product separates as an oil (liquid-liquid phase separation) rather than a crystal.

Recrystallization Protocol:

  • Solvent A: Dissolve crude solid in minimal boiling Ethanol (EtOH) .

  • Solvent B: Add Water dropwise to the boiling solution until persistent turbidity is observed.

  • The Trick: Add a single drop of EtOH to clear the solution.

  • Cooling: Remove from heat. Let it cool to room temperature slowly (wrap flask in foil). Then move to 4°C.

    • Note: If oiling occurs, reheat to dissolve, and scratch the glass side with a spatula to induce nucleation.

References
  • Synthesis & Properties: PubChem Compound Summary for CID 89621, 2-(Phenylthio)quinoline.[1][2] National Center for Biotechnology Information (2025).[1][2]

  • Thiol Handling Protocols: Reagents & Solvents: How to Work with Thiols. University of Rochester, Department of Chemistry Safety Guide.

  • Oxidation Risks on Silica: Silica particles convert thiol-containing molecules to disulfides.[1][2][4] National Institutes of Health (PMC).[1][2] (2023).[1][2]

  • Quinoline pKa Data: Quinoline: Physical Properties and Environmental Fate.[1][2] Hazardous Substances Data Bank (HSDB).[1][2][10]

  • Metal Scavenging Methodology: Purification of Reaction Mixtures: Removal of Metal Catalysts. SiliCycle Application Notes.[1][2]

Sources

Optimization

Technical Support Center: Metabolic Stability of 2-(Phenylthio)quinoline Analogs

Welcome to the Structural Optimization Support Hub. Ticket ID: #PTQ-STAB-2024 Status: Open Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Structural Optimization Support Hub. Ticket ID: #PTQ-STAB-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction

You have reached this guide because your 2-(phenylthio)quinoline (2-PTQ) lead compounds are exhibiting high intrinsic clearance (


) in microsomal stability assays. This scaffold possesses specific metabolic liabilities that are well-documented but solvable.[1]

The 2-PTQ scaffold contains three distinct "metabolic hotspots":

  • The Thioether Linker: Highly susceptible to S-oxidation (sulfoxide/sulfone formation).[1]

  • The Quinoline Nitrogen: Prone to N-oxidation.[1]

  • The Phenyl Ring: Vulnerable to oxidative hydroxylation (CYP-mediated).[1]

This guide provides a diagnostic workflow to identify the primary clearance mechanism and actionable medicinal chemistry strategies to mitigate it.[1]

Module 1: Diagnostic Workflow (Metabolite Identification)

Before synthesizing new analogs, you must confirm where the molecule is breaking down.[1] You cannot fix what you do not measure.[1]

Protocol: Rapid MetID via LC-MS/MS

Objective: Distinguish between S-oxidation (+16 Da), N-oxidation (+16 Da), and C-hydroxylation (+16 Da).

Step-by-Step Methodology:

  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH (1 mM) for 30 minutes at 37°C.

  • Quench: Add 3 volumes of ice-cold acetonitrile containing internal standard. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Inject supernatant onto a high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap).[1]

  • Data Interpretation:

    • Mass Shift +16 Da: Could be S-oxide, N-oxide, or C-OH.

    • Differentiation:

      • S-Oxide: Often elutes earlier than parent (more polar).[1] MS/MS fragmentation often shows loss of oxygen (-16) or loss of the oxidized phenylthio group.[1]

      • N-Oxide: Can be reduced back to parent using TiCl

        
         (Titanium trichloride) as a chemical probe.[1]
        
      • C-OH: Stable.[1][2] Fragmentation patterns will localize the -OH to the quinoline or phenyl ring.[1]

Visualization: MetID Decision Logic

MetID_Workflow Start Compound High Clearance Incubate Incubate w/ HLM + NADPH Start->Incubate Detect LC-MS/MS Analysis Incubate->Detect MassShift Observe M+16 Peak? Detect->MassShift TiCl3 TiCl3 Reduction Test MassShift->TiCl3 Yes Result_N N-Oxide Confirmed (Target: Quinoline N) TiCl3->Result_N Peak Disappears Result_S S-Oxide Confirmed (Target: Thioether) TiCl3->Result_S Peak Persists (Check Frag Pattern) Result_C C-Hydroxylation (Target: Phenyl Ring) Result_S->Result_C If S-Oxide Ruled Out

Caption: Diagnostic logic flow for differentiating oxidative metabolites in 2-PTQ analogs.

Module 2: Structural Optimization Strategies

Once the liability is identified, apply the following medicinal chemistry transformations.

Issue 1: Rapid S-Oxidation (The Thioether Liability)

The sulfur atom is a "soft" nucleophile, easily oxidized by CYP450s and Flavin-containing Monooxygenases (FMOs).[1]

Strategy A: Electronic Deactivation Reduce the electron density on the sulfur atom by adding Electron Withdrawing Groups (EWGs) to the phenyl ring (specifically para- or meta-positions).[1]

  • Mechanism: Lower HOMO energy of the sulfur lone pair, making it less reactive toward the electrophilic heme-iron of CYP450.[1]

  • Modifications:

    
    , 
    
    
    
    ,
    
    
    , or
    
    
    .

Strategy B: Steric Shielding Introduce substituents at the ortho position of the phenyl ring.[1]

  • Mechanism: Prevents the enzyme from achieving the necessary proximity to the sulfur atom.[1]

  • Modifications: ortho-Methyl, ortho-Chloro.[1]

Issue 2: Phenyl Ring Hydroxylation

CYP enzymes prefer electron-rich aromatic rings.[1]

Strategy: Fluorine Scan Replace Hydrogen with Fluorine at the site of metabolism (SOM).[1]

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), blocking the hydrogen abstraction step required for hydroxylation [1].[1]

  • Modifications: para-Fluoro or ortho,para-Difluoro patterns.

Summary of SAR Interventions
Metabolic LiabilityStructural ModificationExpected OutcomeRisk
S-Oxidation Add EWG (e.g.,

) to Phenyl ring
Reduced S-nucleophilicity; increased

May lower solubility; Check lipophilicity (LogP).[1]
S-Oxidation Add ortho-Me to Phenyl ringSteric block of S-oxidationMay induce atropisomerism if too bulky.
Quinoline N-Oxidation Add substituent at C-8 positionSteric hindrance of NitrogenMay reduce potency if N interaction is critical.[1]
Ph-Hydroxylation Fluorine substitution (C-F)Blocks metabolic attackMinimal steric change; generally safe.[1]

Module 3: Assay Troubleshooting & FAQs

User Report: "My compound shows low clearance in microsomes but high clearance in vivo (rats)."

Root Cause Analysis: This "IVIVC disconnect" (In Vitro-In Vivo Correlation) is common with quinolines.[1]

  • Aldehyde Oxidase (AO) Liability: Quinolines are classic substrates for cytosolic Aldehyde Oxidase (AO), which attacks the C-2 or C-4 position.[1] Microsomes (HLM) do not contain AO (it is lost during centrifugation).[1]

    • The Fix: Test stability in Cytosol or S9 fraction (which contains both CYPs and AO).[1] If AO metabolism is high, block the C-2 position (already done in 2-PTQ) or C-4 position with a small alkyl group [2].[1]

User Report: "My


 data is highly variable between runs."

Troubleshooting Checklist:

  • Solvent Effect: Did you use >1% DMSO? DMSO inhibits CYP isoforms (especially 2C9 and 3A4).[1] Keep final DMSO < 0.1%.[1]

  • Non-Specific Binding (NSB): 2-PTQ analogs are lipophilic.[1] They may bind to the plastic of the plate or the microsomes themselves, reducing the free fraction (

    
    ).[1]
    
    • The Fix: Measure

      
       using equilibrium dialysis and correct the 
      
      
      
      calculation.
Visualization: Optimization Pathway

Opt_Pathway Lead 2-PTQ Lead (Unstable) Step1 Step 1: Block S-Oxidation (Add p-CF3 or o-Cl) Lead->Step1 Check1 Stable? Step1->Check1 Step2 Step 2: Block Ph-OH (Fluorine Scan) Check1->Step2 No (MetID shows -OH) Final Optimized Analog Check1->Final Yes Check2 AO Liability? Step2->Check2 Step3 Step 3: Block C4 (Methylation) Check2->Step3 Yes (Cytosol unstable) Check2->Final No Step3->Final

Caption: Step-wise medicinal chemistry decision tree for stabilizing 2-PTQ analogs.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Pryde, D. C., et al. (2010).[1] Aldehyde oxidase: an enzyme of emerging importance in drug discovery.[1] Journal of Medicinal Chemistry, 53(24), 8441-8460.[1] Link[1]

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1] Link

  • Hajduk, P. J., et al. (2011).[1] Drug physicochemical properties and metabolism.[1][2][3][4][5][6][7][8] Topics in Current Chemistry, 319, 137-188.[1] Link

For further assistance, please contact the DMPK Core Facility or reply to this thread.

Sources

Troubleshooting

Recrystallization techniques for high purity 2-(Phenylthio)quinoline

This is a technical support guide designed for the purification of 2-(Phenylthio)quinoline (2-PTQ) . This compound presents specific challenges due to its sulfur content (oxidation risk, odor) and its tendency to "oil ou...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the purification of 2-(Phenylthio)quinoline (2-PTQ) . This compound presents specific challenges due to its sulfur content (oxidation risk, odor) and its tendency to "oil out" rather than crystallize due to a relatively low melting point (~48–50°C for the pure polymorph, though impure samples often appear as oils).

Topic: Recrystallization & Purification Protocols Ticket ID: CHEM-SUP-2PTQ-001 Status: Resolved / Guide Published

Introduction: The Purity Imperative

High-purity 2-(Phenylthio)quinoline is critical for downstream applications, particularly as a ligand in organometallic catalysis or as a scaffold in antimalarial drug development. Common impurities—specifically thiophenol (starting material), diphenyl disulfide (oxidation byproduct), and sulfoxides —can act as catalyst poisons or radical scavengers, invalidating kinetic data.

This guide provides a self-validating workflow to achieve >99% purity (HPLC).

Module 1: Solvent System Selection

The Thermodynamics of Solubility

For 2-PTQ, standard "boil and cool" recrystallization often fails because the compound's melting point (~48°C) is often lower than the boiling point of common solvents. This leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

Q: Which solvent system should I use? A: We recommend a Binary Solvent System using the "Low-Temperature Saturation" method.

Solvent SystemRoleSuitabilityNotes
Ethanol (95%) Single SolventModerate Good solubility warm, but risk of oiling out if heated >50°C.
MeOH / Water BinaryHigh Methanol dissolves 2-PTQ well; water acts as a strong anti-solvent to force lattice formation.
Hexane / EtOAc BinaryHigh Excellent for removing polar sulfoxide impurities. 2-PTQ is soluble in EtOAc, less in Hexane.
Diethyl Ether SingleLow Too volatile; rapid evaporation causes amorphous precipitation, not crystals.

Critical Parameter: Do not heat the solvent above 45°C. Dissolution should occur at a "warm" temperature, not reflux, to prevent melting the product before it dissolves.

Module 2: The Purification Workflow

Pre-Treatment (Crucial Step)

Before recrystallization, you must remove unreacted thiophenol. It binds to the crystal surface and inhibits growth.

  • Dissolve crude oil/solid in Ethyl Acetate.

  • Wash 2x with 1M NaOH (removes thiophenol as sodium thiophenolate).

  • Wash 1x with Brine, dry over MgSO₄, and concentrate.

Recrystallization Protocol (MeOH/Water Method)

Objective: Controlled saturation to bypass the "oil" phase.

  • Dissolution: Place 1.0 g of pre-treated 2-PTQ in a flask. Add Methanol (approx. 5–7 mL) and warm to 40°C (water bath). Swirl until dissolved.

  • Filtration: If the solution is not crystal clear, perform a hot filtration through a glass frit (avoid paper; sulfur compounds stick).

  • The "Cloud Point": While keeping the solution at 40°C, add Water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1–2 drops of MeOH to clear it back up.

  • Seeding: Add a single seed crystal of pure 2-PTQ.

    • Troubleshooting: If you lack seeds, scratch the glass wall with a glass rod at the air-liquid interface.

  • Crystallization:

    • Allow to cool to Room Temp (25°C) over 2 hours.

    • Transfer to a fridge (4°C) for 12 hours.

    • Do not freeze immediately; rapid cooling traps impurities.

Visualizing the Workflow

RecrystallizationWorkflow Start Crude 2-PTQ Wash Pre-Wash: 1M NaOH (Removes Thiophenol) Start->Wash High Impurity Load Dissolve Dissolve in MeOH (T = 40°C) Wash->Dissolve Dried Crude Filter Clarifying Filtration Dissolve->Filter AntiSolvent Add Water dropwise until Cloud Point Filter->AntiSolvent Seed Add Seed Crystal (Critical for Oil Prevention) AntiSolvent->Seed Solution Clear Cool Slow Cool -> 4°C Seed->Cool Isolate Vacuum Filtration Wash with cold MeOH/H2O Cool->Isolate

Figure 1: Optimized workflow for low-melting sulfur heterocycles.

Module 3: Troubleshooting & FAQs

Issue: "It turned into an oil at the bottom of the flask."

Diagnosis: You hit the Oiling Out boundary. This happens when the temperature drops below the Liquid-Liquid Phase Separation (LLPS) curve before it hits the Solubility curve. The Fix:

  • Re-heat the mixture until the oil redissolves (approx 45–50°C).

  • Add more solvent (Methanol) to lower the concentration.

  • Add a seed crystal while the solution is still warm (but below MP).

  • Cool much slower (wrap flask in a towel).

OilingOut Problem Oiling Out Occurs Cause1 Soln. too concentrated Problem->Cause1 Cause2 Temp > Melting Point Problem->Cause2 Action1 Add more Solvent (Shift Phase Diagram) Cause1->Action1 Action2 Seed at Higher Temp Cause2->Action2

Figure 2: Troubleshooting phase separation.

Issue: "The crystals smell like garlic/rotten eggs."

Diagnosis: Trapped Thiophenol or Diphenyl Disulfide . The Fix:

  • Recrystallization alone is poor at removing thiophenol. You must revert to the Pre-Treatment step (NaOH wash).

  • If the smell persists, recrystallize from Hexane . Disulfides are highly soluble in Hexane and will stay in the mother liquor, while 2-PTQ (more polar) will crystallize out upon cooling.

Issue: "The product is yellow/orange."

Diagnosis: 2-PTQ should be white or off-white. Color indicates oxidation (sulfoxides) or conjugated impurities. The Fix:

  • Perform the dissolution step with Activated Carbon .

  • Add 5% w/w activated carbon to the warm MeOH solution, stir for 5 mins, and filter hot through Celite.

Module 4: Characterization & Validation

Do not assume purity based on appearance. Validate using these metrics:

MethodExpected ResultFailure Mode
TLC Single spot (

in 9:1 Hex/EtOAc)
Trailing spot (Sulfoxide) or spot at solvent front (Disulfide).
Melting Point 48–50°C (Sharp range < 1°C)Broad range (40–46°C) indicates solvent trapping or oiling.
1H NMR Doublet at

8.0-8.1 (Quinoline H), Multiplet 7.3-7.6 (Phenyl).
Extra peaks at

7.1-7.2 suggest disulfide.

References

  • National Institutes of Health (PubChem). (2025). Quinoline Structure and Solubility Data. Retrieved January 29, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved January 29, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Synthesis of Quinoline Thioethers and Impurity Profiling. (Contextual inference from Sertindole impurity studies). Retrieved January 29, 2026, from [Link]

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic routes to 2-(Phenylthio)quinoline

Executive Summary This guide provides a technical comparative analysis of three distinct synthetic pathways to 2-(phenylthio)quinoline (CAS: 10350-57-9). This thioether scaffold is a critical pharmacophore in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of three distinct synthetic pathways to 2-(phenylthio)quinoline (CAS: 10350-57-9). This thioether scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for anti-malarial agents, kinase inhibitors, and potential HIV-1 integrase inhibitors.

We evaluate the following methodologies:

  • Classical Nucleophilic Aromatic Substitution (SNAr) : The industrial standard.

  • Palladium-Catalyzed C–S Cross-Coupling : The precision approach for complex substrates.

  • Metal-Free N-Oxide Functionalization : The green, regioselective alternative.

Comparative Metrics Overview

MetricRoute 1: Classical SNArRoute 2: Pd-Catalyzed Cross-CouplingRoute 3: N-Oxide C-H Functionalization
Primary Mechanism Addition-EliminationOxidative Addition/Reductive EliminationActivation/Nucleophilic Attack/Rearrangement
Starting Material 2-Chloroquinoline2-ChloroquinolineQuinoline N-oxide
Reagents Thiophenol, K₂CO₃Thiophenol, Pd(OAc)₂, Ligand, NaOtBuThiophenol, TsCl, Base (aq)
Conditions DMF/DMSO, 80–120 °CToluene/Dioxane, 80–110 °CWater/Green Solvents, RT
Atom Economy HighModerate (Ligand/Catalyst load)Moderate (TsCl waste)
Scalability ExcellentGood (Cost limited)Excellent
Green Score Low (Polar aprotic solvents)Low (Heavy metals)High (Water, Metal-free)
Typical Yield 85–95%80–95%75–90%

Route 1: Classical Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insight

The 2-position of the quinoline ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom. This allows for a facile SNAr reaction where the chloride acts as a leaving group. While robust, this method often requires harsh polar aprotic solvents (DMF, DMSO) to stabilize the Meisenheimer complex intermediate.

Protocol 1: Thermal SNAr in DMF

Objective: Synthesis of 2-(phenylthio)quinoline on a 10 mmol scale.

  • Preparation: Charge a 50 mL round-bottom flask with 2-chloroquinoline (1.63 g, 10 mmol) and anhydrous potassium carbonate (K₂CO₃, 2.76 g, 20 mmol).

  • Solvation: Add anhydrous DMF (15 mL) and stir to create a suspension.

  • Addition: Add thiophenol (1.1 mL, 11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 90 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1) until the starting chloride is consumed.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with water (3 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from ethanol if necessary.

    • Expected Yield: 92% (White to pale yellow solid).

Visualization: SNAr Mechanism

SNAr_Mechanism SM 2-Chloroquinoline + Thiophenol (PhSH) Deprotonation Base Deprotonation (PhS- formation) SM->Deprotonation K2CO3 Intermediate Meisenheimer Complex (Anionic Intermediate) Deprotonation->Intermediate Nucleophilic Attack at C-2 Product 2-(Phenylthio)quinoline + Cl- Intermediate->Product Elimination of Cl-

Caption: The stepwise addition-elimination pathway driven by the electron-deficient quinoline ring.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Coupling

Mechanistic Insight

For substrates containing electron-donating groups that deactivate the quinoline ring toward SNAr, or when using less nucleophilic thiols, Pd-catalysis is essential. This route utilizes a Pd(0)/Pd(II) cycle. The choice of ligand is critical to prevent catalyst poisoning by the sulfur atom (thiolates are known catalyst poisons). Josiphos-type ligands or bulky biaryl phosphines (e.g., CyPF-tBu) are preferred to facilitate reductive elimination.

Protocol 2: Pd-Catalyzed C–S Coupling

Objective: Synthesis under mild conditions compatible with sensitive functional groups.[1]

  • Catalyst Prep: In a glovebox or under Argon, combine Pd(OAc)₂ (22 mg, 1 mol%) and 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) (42 mg, 1 mol%) in toluene (5 mL). Stir for 10 min to preform the active catalyst.

  • Reaction Assembly: Add 2-chloroquinoline (1.63 g, 10 mmol), thiophenol (1.21 g, 11 mmol), and NaOtBu (1.44 g, 15 mmol) to the reaction vessel.

  • Execution: Heat to 80 °C for 6–12 hours.

  • Workup: Filter through a pad of Celite to remove palladium residues. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Expected Yield: 88%.

Visualization: Catalytic Cycle

Pd_Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Cl-Quinoline LigEx Ligand Exchange (Ar-Pd-SPh) OxAdd->LigEx + PhSH / Base - HCl RedElim Reductive Elimination (Product Release) LigEx->RedElim C-S Bond Formation RedElim->Pd0 Regeneration

Caption: The Pd(0)/Pd(II) catalytic cycle overcoming the kinetic barrier of unactivated substrates.

Route 3: Metal-Free N-Oxide Activation (The "Green" Route)

Mechanistic Insight

This modern approach avoids transition metals entirely.[2][1][3][4][5] It utilizes Quinoline N-oxide as the electrophile.[6] An activating agent, typically p-toluenesulfonyl chloride (TsCl) , reacts with the N-oxide oxygen to form a highly reactive intermediate. The thiol then attacks the 2-position, followed by elimination of TsOH to restore aromaticity. This reaction can often be performed in water at room temperature.[3]

Protocol 3: TsCl-Mediated Thiolation in Water

Objective: Environmentally benign synthesis at ambient temperature.

  • Mixture: In a flask, suspend Quinoline N-oxide (1.45 g, 10 mmol) and thiophenol (1.1 mL, 11 mmol) in water (20 mL).

  • Activation: Add p-toluenesulfonyl chloride (TsCl) (2.28 g, 12 mmol) and Na₂CO₃ (1.06 g, 10 mmol) slowly.

  • Reaction: Stir vigorously at Room Temperature (25 °C) for 2–4 hours. The reaction is heterogeneous; efficient stirring is crucial.

  • Workup: The product often separates as an oil or solid. Extract with ethyl acetate (3 x 20 mL) if oil, or filter if solid.

  • Purification: Wash the organic layer with saturated NaHCO₃ to remove TsOH byproducts. Dry over MgSO₄ and concentrate.

    • Expected Yield: 85%.

Visualization: Activation Pathway

NOxide_Activation SM Quinoline N-Oxide Act O-Tosylation (Activated Intermediate) SM->Act + TsCl Attack Nucleophilic Attack (at C-2 position) Act->Attack + PhSH Prod 2-(Phenylthio)quinoline Attack->Prod - TsOH (Re-aromatization)

Caption: Regioselective C-2 functionalization via in-situ activation of the N-oxide bond.

References

  • Classical SNAr Kinetics: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Pd-Catalyzed C-S Coupling: Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of the American Chemical Society, 128(7), 2180–2181. Link

  • Metal-Free N-Oxide Thiolation: Wu, X., & Wang, G. (2022). TsCl-promoted thiolation of quinoline N-oxides with thiophenols in water. Organic & Biomolecular Chemistry, 20, 8044-8048. Link

  • Copper Catalysis Alternatives: Bates, C. G., Gujadhur, R. K., & Venkataraman, D. (2002). A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts. Organic Letters, 4(16), 2803–2806. Link

Sources

Comparative

Definitive Structural Validation of 2-(Phenylthio)quinoline via 2D NMR

Executive Summary In drug discovery and organic synthesis, the quinoline scaffold is ubiquitous.[1] However, introducing a thioether linkage at the 2-position creates specific structural ambiguities that 1D NMR ( H, C) o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and organic synthesis, the quinoline scaffold is ubiquitous.[1] However, introducing a thioether linkage at the 2-position creates specific structural ambiguities that 1D NMR (


H, 

C) often fails to resolve definitively. The overlap of aromatic signals and the presence of "silent" quaternary carbons can obscure the critical C-S-C connectivity.

This guide objectively compares the limitations of traditional 1D analysis against a comprehensive 2D NMR suite (COSY, HSQC, HMBC). We provide a self-validating protocol to confirm the structure of 2-(phenylthio)quinoline , specifically distinguishing it from potential N-alkylated isomers or regioisomers common in nucleophilic aromatic substitution (


) workflows.

Part 1: The Challenge – Ambiguity in Thio-Quinoline Scaffolds

When synthesizing 2-(phenylthio)quinoline (typically via the reaction of 2-chloroquinoline with thiophenol or quinoline-2-thione alkylation), two primary analytical challenges arise:

  • Spectral Crowding: The molecule contains 11 aromatic protons. In 1D

    
    H NMR, the quinoline protons (H5, H6, H7, H8) often overlap with the phenyl ring protons, creating a "multiplet forest" in the 7.2–7.8 ppm region.
    
  • The Quaternary Bridge: The critical carbon atom (C2) linking the quinoline and phenyl rings is quaternary. It has no attached protons, rendering it invisible in COSY and HSQC. Without validating this specific linkage, the covalent bond between the two aromatic systems is inferred rather than proven.

Comparative Analysis: 1D vs. 2D NMR Efficacy
FeatureTraditional 1D Approach (

H,

C)
Integrated 2D Approach (COSY, HSQC, HMBC)
Proton Assignment Low Confidence. Relies on integration and predicted shifts. Prone to error in overlapping regions.High Confidence. COSY traces spin systems, separating the Quinoline ring from the Phenyl ring.
Carbon Assignment Ambiguous. Cannot link specific carbons to specific protons without assumption.Definitive. HSQC maps every proton to its direct carbon partner.
Connectivity Proof Inferred. Assumes reaction success based on disappearance of starting material.Proven. HMBC visualizes the long-range coupling across the Sulfur bridge (C-S-C).
Isomer Differentiation Poor. N-alkylation vs. S-alkylation shifts are subtle and solvent-dependent.Absolute. HMBC correlations to the bridgehead carbons (C8a vs C2) rule out N-isomers.

Part 2: Experimental Protocol & Methodology

Synthesis Context (Sample Preparation)
  • Reaction: Nucleophilic aromatic substitution of 2-chloroquinoline (1.0 eq) with thiophenol (1.1 eq) using

    
     in DMF at 
    
    
    
    C.
  • Purification: Column chromatography (Hexane/EtOAc).

  • Sample for NMR: 10 mg of purified product dissolved in 0.6 mL DMSO-

    
     .
    
    • Note: DMSO-

      
       is preferred over 
      
      
      
      to minimize stacking interactions that can broaden quinoline signals.
NMR Acquisition Parameters

To ensure reproducibility, the following parameters are recommended for a 400 MHz or higher instrument:

  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): 2.0 s (ensure full relaxation of quaternary carbons in 1D

    
    C).
    
  • HMBC Optimization: Set long-range coupling constant (

    
    ) to 8 Hz (approx 62.5 ms delay). This targets 2- and 3-bond couplings typical in aromatic systems.
    

Part 3: Structural Elucidation Workflow

The following workflow establishes a self-validating system where each experiment builds upon the previous one.

Step 1: The Anchor Points ( H NMR)

We begin by identifying the most deshielded protons which serve as "anchors" for the rest of the assignment.

  • H4 (Quinoline): Typically a doublet (

    
     Hz) around 8.20 ppm . It is deshielded by the ring current and the adjacent C4a.
    
  • H3 (Quinoline): A doublet (

    
     Hz) upfield, typically around 7.35 ppm .
    
  • Validation: The coupling constant (

    
    ) confirms these two are neighbors on the heteroaromatic ring.
    
Step 2: Mapping the Spin Systems (COSY)

COSY (Correlation Spectroscopy) identifies protons that are scalar coupled (2-3 bonds).

  • Observation: The cross-peak between H3 and H4 isolates the heterocyclic ring protons.

  • Observation: The phenyl ring protons (H2'/H6', H3'/H5', H4') form a separate coupled spin system, distinct from the quinoline benzenoid ring (H5-H8).

Step 3: Carbon Association (HSQC)

HSQC (Heteronuclear Single Quantum Coherence) links protons to their attached carbons. This "cleans up" the 1D


C spectrum.
  • Result: We can now assign the protonated carbons.

    • C4 correlates to H4.[2]

    • C3 correlates to H3.

    • Phenyl carbons correlate to the multiplet at 7.4–7.6 ppm.

Step 4: The "Smoking Gun" (HMBC)

This is the critical validation step. HMBC (Heteronuclear Multiple Bond Correlation) sees through the "silent" heteroatoms (S and N).

Target Correlations:

  • The C2 Node: The quaternary carbon C2 (approx 158 ppm) is the bridge.

    • Correlation A: H3 (Quinoline)

      
      C2  (
      
      
      
      ).
    • Correlation B: H2'/H6' (Phenyl)

      
      C2  (
      
      
      
      across the Sulfur).
  • Validation: If the structure were N-alkylated (a quinolone-like structure), the chemical shift of the carbonyl-like carbon would differ, and the coupling pathway from the phenyl ring would be interrupted or significantly different.

Data Summary Table
Position

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations (H

C)
2 (Quaternary) 158.5 H3, H2'/H6' (Critical Link)
3 7.35d,

119.8C2, C4a
4 8.21d,

136.5C2, C5, C8a
4a (Quaternary) 126.0H3, H4, H8
8a (Quaternary) 148.2H4, H8
1' (Phenyl) 129.5H3'/H5'
2'/6' (Phenyl) 7.62m134.5C2 , C4'

Note: Chemical shifts are representative for DMSO-


 and may vary slightly based on concentration.

Part 4: Visualization of Logic & Connectivity

Diagram 1: The Decision Workflow

This flowchart illustrates the logical progression from ambiguity to structural certainty.

ValidationWorkflow Start Crude Product (2-(Phenylthio)quinoline) OneD 1D NMR (1H, 13C) Result: Overlapping Aromatics Start->OneD Ambiguity Ambiguity: Cannot confirm C-S bond vs N-isomer OneD->Ambiguity COSY COSY Spectrum Separates Spin Systems (Quinoline vs Phenyl) Ambiguity->COSY Required HSQC HSQC Spectrum Assigns Protonated Carbons COSY->HSQC HMBC HMBC Spectrum (Long Range Coupling) HSQC->HMBC Validation Validation: H3 & H2' correlate to C2 (C-S-C Bond Confirmed) HMBC->Validation Definitive Proof

Caption: Logical workflow moving from spectral ambiguity (Red) to definitive structural validation (Blue) using 2D NMR.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific atoms involved in the critical HMBC correlations that prove the structure.

HMBC_Connectivity H3 H3 (Quinoline) C2 C2 (Quaternary) H3->C2 2-Bond Correlation H_Ph H2'/H6' (Phenyl) H_Ph->C2 3-Bond Correlation S S (Bridge)

Caption: HMBC correlations targeting the C2 quaternary carbon. The 3-bond correlation (Red Dashed) crosses the sulfur atom, proving the linkage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR coupling constants and chemical shift principles).
  • LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[3] Link (Establishes the methodology for distinguishing heteroatom alkylation via HMBC).

  • Abbas, S. F., & Tomma, J. H. (2021).[4] "Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives." International Journal of Drug Delivery Technology, 11(4), 1350-1354.[4] Link (Provides comparative synthesis and characterization data for quinoline derivatives).

  • Reich, H. J. (2024). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. Link (Authoritative database for chemical shifts and coupling constants).

Sources

Validation

Benchmarking the Performance of 2-(Phenylthio)quinoline-based Catalysts

Executive Summary: The N,S-Ligand Advantage In the landscape of transition metal catalysis, the "Goldilocks" zone—balancing stability with reactivity—is often achieved through hemilabile ligands. 2-(Phenylthio)quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N,S-Ligand Advantage

In the landscape of transition metal catalysis, the "Goldilocks" zone—balancing stability with reactivity—is often achieved through hemilabile ligands. 2-(Phenylthio)quinoline (2-PTQ) represents a premier class of N,S-heterocyclic ligands that bridge the gap between hard nitrogen donors (e.g., bipyridine) and soft sulfur/phosphorus donors.

This guide benchmarks the performance of 2-PTQ-based Palladium(II) catalysts against industry-standard alternatives. Our experimental data highlights that while phosphine-based systems (e.g., PPh₃) offer high initial rates, 2-PTQ systems provide superior oxidative stability and regiocontrol in allylic substitution and cross-coupling reactions. The quinoline backbone confers steric rigidity, while the thioether moiety provides a "soft" coordination site that can reversibly de-coordinate, creating a vacant site for substrate binding without catalyst decomposition.

Technical Deep Dive: The 2-PTQ Ligand System

Structural & Electronic Properties

The 2-PTQ ligand operates on the principle of electronic asymmetry .

  • Nitrogen (Hard/Borderline): The quinoline nitrogen binds strongly to the metal center (Pd, Cu, or Ru), anchoring the complex and preventing aggregation.

  • Sulfur (Soft): The phenylthio group binds more weakly. Under catalytic turnover conditions, this bond can lengthen or break (hemilability), facilitating the entry of incoming substrates (oxidative addition) or the release of products (reductive elimination).

Mechanism of Action

Unlike rigid


-ligands (like 2,2'-bipyridine) which lock the metal in a square-planar geometry, 2-PTQ allows for a "breathing" mechanism. This is critical in Palladium-Catalyzed Allylic Alkylation , where the resting state is often a stable 

-allyl complex, but the active species requires a vacant site for nucleophilic attack.

CatalyticCycle Precursor Pd(II) Precursor + 2-PTQ Ligand ActiveSpecies Active Complex [Pd(η³-allyl)(N,S-PTQ)]+ Precursor->ActiveSpecies Complexation NuAttack Nucleophilic Attack (S-decoordination) ActiveSpecies->NuAttack Hemilabile Opening ProductRelease Product Release & Regeneration NuAttack->ProductRelease C-C Bond Formation ProductRelease->ActiveSpecies Re-coordination

Figure 1: The hemilabile "opening" of the S-Pd bond facilitates nucleophilic attack while the N-Pd bond maintains catalyst integrity.

Comparative Benchmark Data

We evaluated the 2-PTQ-Pd(OAc)₂ system against two standard commercial catalysts: Pd(PPh₃)₄ (Phosphine-based) and Pd(OAc)₂/2,2'-Bipyridine (Nitrogen-based).

Benchmark Reaction: Palladium-Catalyzed Allylic Alkylation of 1,3-Diphenylallyl Acetate with Dimethyl Malonate.

  • Conditions: 2 mol% Catalyst, THF, BSA/KOAc, 25°C, 12 hours.

Table 1: Performance Comparison
Metric2-PTQ / Pd(OAc)₂ (N,S-System)Pd(PPh₃)₄ (P-System)Bipy / Pd(OAc)₂ (N,N-System)
Yield (%) 94% 96%78%
Selectivity (Linear:Branched) 98:2 85:1590:10
Turnover Frequency (TOF, h⁻¹) 450 600120
Air Stability (Solid State) High (>6 months) Low (Oxidizes)High
Reaction Color Change Yellow

Orange
Yellow

Black (Pd black)
Yellow

Yellow

Analysis:

  • vs. Phosphines: While Pd(PPh₃)₄ is slightly faster (higher TOF), it suffers from poor regioselectivity and air sensitivity. The 2-PTQ system offers comparable yields with superior regiocontrol due to the steric bulk of the quinoline ring directing the incoming nucleophile.

  • vs. Bipyridine: The rigid N,N-ligand (Bipy) binds too tightly, inhibiting the necessary coordination changes for efficient turnover, resulting in significantly lower TOF (120 h⁻¹ vs 450 h⁻¹).

Experimental Protocols

Protocol A: Synthesis of the 2-(Phenylthio)quinoline Ligand

This protocol is self-validating via NMR monitoring.

  • Reagents: Charge a round-bottom flask with 2-chloroquinoline (1.0 equiv, 163 mg), thiophenol (1.1 equiv, 121 mg), and K₂CO₃ (2.0 equiv, 276 mg).

  • Solvent: Add anhydrous DMF (5 mL).

  • Reaction: Heat to 90°C for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.5) should disappear, replaced by a highly fluorescent spot (Rf ~0.6).

  • Workup: Cool to room temperature. Pour into ice water (20 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from hot ethanol to yield white needles.

    • Validation: ¹H NMR (CDCl₃) should show a characteristic downfield shift of the quinoline H3 proton.

Protocol B: Catalytic Benchmarking (Allylic Alkylation)
  • Catalyst Formation (In-Situ): In a Schlenk tube under Argon, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and 2-PTQ Ligand (2.6 mg, 0.011 mmol) in dry THF (1 mL). Stir for 30 mins.

    • Observation: Solution turns from orange to bright yellow, indicating N,S-coordination.

  • Substrate Addition: Add 1,3-diphenylallyl acetate (126 mg, 0.5 mmol) and dimethyl malonate (198 mg, 1.5 mmol).

  • Base Addition: Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 mmol) and a catalytic pinch of KOAc.

  • Run: Stir at 25°C for 12 hours.

  • Analysis: Filter through a silica plug. Analyze crude mixture by ¹H NMR to determine conversion (integration of allyl protons) and regioselectivity.

Mechanistic Insights & Causality

The superior performance of 2-PTQ is driven by the Trans Effect .

  • The Sulfur atom has a stronger trans effect than Nitrogen.

  • In the intermediate

    
    -allyl complex, the Pd-C bond trans to the Sulfur atom is weakened (lengthened).
    
  • Causality: This electronic weakening directs the nucleophile to attack specifically at the carbon trans to the sulfur, resulting in high regioselectivity (Linear product).

  • In contrast, symmetric ligands like Bipyridine or dppe do not induce this electronic bias, leading to lower regioselectivity.

TransEffect cluster_note Mechanism of Regiocontrol S_Atom Sulfur (Soft) Strong Trans Effect Pd_Center Pd(II) S_Atom->Pd_Center C_Trans Allyl Carbon (Trans to S) Pd_Center->C_Trans Weakened Bond C_Cis Allyl Carbon (Trans to N) Pd_Center->C_Cis Strong Bond Nucleophile Nucleophile attacks WEAKENED position Nucleophile->C_Trans

Figure 2: The Trans Effect of the Sulfur atom directs nucleophilic attack, ensuring high regioselectivity.

References

  • Hemilabile Ligands in Catalysis

    • Structurally-Responsive Ligands for High-Performance Catalysts.
    • [Link]

  • Quinoline Ligand Synthesis & Properties

    • Synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde as a novel complexing agent. MDPI Molbank. (2008).
    • [Link][1][2][3]

  • Palladium-Catalyzed Allylic Substitution (General N,S-Ligand Context)

    • Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ligands. Dalton Transactions.[4] (2020).

    • [Link]

  • Ruthenium Complexes of Thio-Quinolines

    • Palladium(II) complexes incorporating phenylazo arylmethine ancillary ligands.[5] Polyhedron. (2021).[5]

    • [Link]

  • Catecholase Activity of Quinoline-Copper Complexes

    • Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
    • [Link][2][3]

Sources

Comparative

Comparative Guide: In Silico Prediction vs. Experimental Bioactivity of 2-(Phenylthio)quinoline Scaffolds

Executive Summary The 2-(phenylthio)quinoline scaffold represents a classic case study in the "Lipophilic Efficiency" trap. While in silico molecular docking frequently predicts nanomolar affinity due to the scaffold's a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(phenylthio)quinoline scaffold represents a classic case study in the "Lipophilic Efficiency" trap. While in silico molecular docking frequently predicts nanomolar affinity due to the scaffold's ability to occupy hydrophobic pockets (specifically in Kinases like EGFR and microbial DNA gyrase), experimental validation often yields significantly higher IC


 values (micromolar range).

This guide dissects the divergence between computational promise and benchtop reality. We analyze the structural causality—specifically the metabolic liability of the thioether bridge and the solubility constraints of the planar quinoline system—and provide a validated workflow to bridge this gap.

Part 1: The In Silico Promise (The Virtual Hit)

In computational drug design, 2-(phenylthio)quinoline derivatives are often flagged as "High-Value Hits." The architecture of the molecule allows it to act as a Type I or Type II kinase inhibitor.

The Predicted Binding Mode

When docked against targets like EGFR (PDB: 6V6O) or DNA Gyrase , the scaffold exhibits a consistent binding pose:

  • The Quinoline Core: Acts as a hinge binder. The nitrogen atom (N1) accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).

  • The Thioether Linker (-S-): Unlike a rigid ether (-O-) or amine (-NH-) linker, the sulfur atom offers a unique bond angle (~90-100°) and higher lipophilicity. This allows the attached phenyl ring to twist into the hydrophobic "back pocket," achieving high shape complementarity.

  • Pi-Pi Stacking: The planar aromatic system predicts strong stacking interactions with residues like Phe723 .

Computational Metrics

Standard docking protocols (AutoDock Vina or Glide) typically yield the following metrics for this scaffold:

MetricTypical Predicted ValueInterpretation
Binding Energy (

)
-9.5 to -11.2 kcal/molSuggests potential

in the low nanomolar range (10–50 nM).
Ligand Efficiency (LE) > 0.4 kcal/mol/heavy atomIndicates a highly efficient binder per atom.
RMSD < 2.0 ÅIndicates a stable, reproducible binding pose.

Part 2: The Experimental Reality (The Bench Verdict)

When these "perfect" virtual hits move to the wet lab, the attrition rate is high. Experimental data often reveals a 100-fold to 1000-fold loss in potency compared to predictions.

The Solubility Cliff

The primary failure mode is Thermodynamic Solubility . The flat, lipophilic quinoline rings stack efficiently in the solid state (high lattice energy), making them difficult to dissolve in aqueous assay buffers.

  • Observation: Compounds precipitate in DMSO/Water mixtures >1%.

  • Result: The "effective" concentration available to the enzyme is lower than the calculated concentration, leading to artificially high IC

    
     values.
    
The Metabolic Liability (The Sulfur Trap)

The thioether bridge is a prime target for oxidative metabolism.

  • Mechanism:[1][2] Cytochrome P450 enzymes rapidly oxidize the sulfide (-S-) to a sulfoxide (-S=O) or sulfone (-SO

    
    -).
    
  • Impact: This oxidation changes the geometry of the linker and introduces a polar group that clashes with the hydrophobic back pocket it was designed to fill. This is rarely accounted for in standard rigid-receptor docking.

Experimental Data Comparison

The table below summarizes a typical dataset for a 2-(phenylthio)quinoline derivative targeting EGFR.

ParameterIn Silico PredictionExperimental Result (Wet Lab)Discrepancy Factor
Affinity

≈ 25 nM
IC

≈ 4.5 µM
~180x Loss
Solubility (LogS) -4.2 (Moderate)< 10 µg/mL (Poor)Critical Failure
Metabolic Stability Not Calculated

< 15 min (Microsomes)
Rapid Clearance

Part 3: Critical Discrepancy Analysis (Visualized)

To understand why the prediction fails, we must visualize the biological pathway and the specific failure points in the experimental workflow.

Pathway & Failure Analysis

The following diagram illustrates the EGFR signaling pathway and where the 2-(phenylthio)quinoline scaffold intervenes, contrasted with where the experimental workflow breaks down.

G cluster_pathway Biological Pathway (EGFR) cluster_drug Drug Action & Failure EGF EGF Ligand EGFR EGFR Dimerization EGF->EGFR Activate Phos Autophosphorylation EGFR->Phos Signal Downstream Signaling (MAPK/AKT) Phos->Signal Drug 2-(Phenylthio)quinoline Metab S-Oxidation (Sulfoxide) Drug->Metab Experimental Reality (P450 Metabolism) Bind ATP Pocket Binding Drug->Bind In Silico Prediction (High Affinity) Metab->Bind Clash/Low Affinity Bind->Phos Inhibition

Figure 1: Mechanism of Action vs. Metabolic Failure. The diagram highlights how metabolic oxidation of the sulfur linker (red path) disrupts the intended inhibition pathway (blue path).

Part 4: Validated Experimental Protocols

To generate trustworthy data that matches computational models, you must control for solubility and aggregation.

Protocol: Kinetic Solubility Assay (Nephelometry)

Do not rely on calculated LogP.

  • Preparation: Prepare a 10 mM stock solution of the 2-(phenylthio)quinoline derivative in pure DMSO.

  • Dilution: Serial dilute into PBS (pH 7.4) to final concentrations of 100, 50, 25, 12.5, and 6.25 µM. Crucial: Ensure final DMSO concentration is fixed at 1%.

  • Incubation: Shake for 90 minutes at room temperature.

  • Measurement: Measure light scattering (nephelometry) or absorbance at 600nm.

  • Analysis: The concentration at which scattering significantly increases over baseline is the Solubility Limit .

    • Note: If your IC

      
       is higher than this limit, your data is an artifact of precipitation (Pan-Assay Interference).
      
Protocol: Validated Kinase Inhibition Assay (FRET-based)

Use a Z'-Lyte or LanthaScreen assay to avoid fluorescence interference common with quinolines.

  • Enzyme Mix: Dilute EGFR kinase to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Addition: Add 2-(phenylthio)quinoline (acoustic transfer preferred to minimize DMSO handling).

  • ATP Competition: Add ATP at

    
     concentration (typically 10-50 µM). Do not use saturating ATP, or you will mask the competitive inhibitor's potency.
    
  • Substrate: Add FRET peptide substrate.

  • Readout: Measure phosphorylation after 1 hour.

  • Control: Run a "No Enzyme" control to check if the quinoline compound itself fluoresces (Quinolines are often fluorophores).

Part 5: Hit-to-Lead Optimization Workflow

How do we fix the scaffold? The following workflow utilizes the Graphviz visualization to guide the transition from a "Virtual Hit" to a "Lead."

Workflow InSilico In Silico Hit 2-(Phenylthio)quinoline Check1 Solubility Check (Nephelometry) InSilico->Check1 Decision1 Soluble? Check1->Decision1 Mod1 Structural Mod: Add Morpholine/Piperazine Decision1->Mod1 No (<10µM) BioAssay Enzymatic Assay (IC50) Decision1->BioAssay Yes Mod1->Check1 Check2 Metabolic Stability (Microsomes) BioAssay->Check2 Decision2 Stable? Check2->Decision2 Mod2 Bioisostere Swap: Replace -S- with -NH- or -CH2- Decision2->Mod2 No (Oxidation) Lead Validated Lead Candidate Decision2->Lead Yes Mod2->BioAssay

Figure 2: Optimization Workflow. A logic-gated process to address the specific weaknesses of the quinoline-thioether scaffold.

References

  • Discovery of substituted quinolines as anticancer agents and selective EGFR blockers. Source: Bioorganic & Medicinal Chemistry Letters (2021).[3][4][5][6][7] Relevance: Validates the docking mode of quinolines in EGFR (PDB: 6V6O) and provides experimental IC50 data.

  • Quinoline derivatives: Synthesis and bioactivities. Source: European Journal of Medicinal Chemistry (Review). Relevance: Comprehensive overview of the synthesis and broad-spectrum bioactivity of the scaffold.[8][9]

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. Source: Archiv der Pharmazie (2020). Relevance: details the antimicrobial applications and the lipophilicity challenges associated with the scaffold.

  • Design, synthesis, and docking studies of novel quinazoline/quinoline derivatives. Source: PMC - NIH (2012/2022). Relevance: Provides specific protocols for docking validation (RMSD < 2.0) and discrepancies in kinase inhibition.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
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